molecular formula C30H24F3N7O3 B12428561 Nilotinib Acid

Nilotinib Acid

Cat. No.: B12428561
M. Wt: 587.6 g/mol
InChI Key: TYHVWEGAKNCVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nilotinib Acid is a useful research compound. Its molecular formula is C30H24F3N7O3 and its molecular weight is 587.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H24F3N7O3

Molecular Weight

587.6 g/mol

IUPAC Name

3-[1-[3-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoyl]amino]-5-(trifluoromethyl)phenyl]imidazol-4-yl]propanoic acid

InChI

InChI=1S/C30H24F3N7O3/c1-18-4-5-19(11-26(18)39-29-35-10-8-25(38-29)20-3-2-9-34-15-20)28(43)37-23-12-21(30(31,32)33)13-24(14-23)40-16-22(36-17-40)6-7-27(41)42/h2-5,8-17H,6-7H2,1H3,(H,37,43)(H,41,42)(H,35,38,39)

InChI Key

TYHVWEGAKNCVGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)CCC(=O)O)NC4=NC=CC(=N4)C5=CN=CC=C5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Degradation Pathway of Nilotinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive analysis of the degradation pathways of Nilotinib, a second-generation tyrosine kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals, offering detailed insights into the metabolic and forced degradation of this critical anti-cancer agent.

Metabolic Degradation Pathway

Nilotinib is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP3A4 being the main enzyme responsible for its transformation.[1][2][3][4][5] The metabolic processes primarily involve oxidation and hydroxylation. Unchanged nilotinib remains the major circulating component in the serum, and its metabolites do not significantly contribute to its pharmacological activity.

The metabolism of Nilotinib can be significantly affected by co-administered drugs that induce or inhibit CYP3A4. For instance, the CYP3A4 inducer rifampicin can decrease Nilotinib exposure, while the CYP3A4 inhibitor ketoconazole can increase it.

Nilotinib_Metabolism Nilotinib Nilotinib Metabolites Oxidative and Hydroxylated Metabolites (Inactive) Nilotinib->Metabolites Oxidation & Hydroxylation CYP3A4 CYP3A4 (Liver) CYP3A4->Nilotinib Major metabolic enzyme

Figure 1: Metabolic pathway of Nilotinib.

Forced Degradation and Stability Analysis

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Nilotinib has been subjected to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, as per the International Council for Harmonisation (ICH) guidelines.

Summary of Forced Degradation Studies

The following table summarizes the quantitative data from forced degradation studies performed on Nilotinib.

Stress ConditionReagent and ConditionsDegradation (%)Degradation Products IdentifiedReference
Acid Hydrolysis 1 M HCl at 80°C for 8 hours26.17%4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (DP-1)
Base Hydrolysis 1 M NaOH at 60°C for 10 hours23.71%DP-1 and 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (DP-2)
Oxidative Degradation 5% H₂O₂ at 80°C for 8 hours16.21%3-((5-carbamoyl-2-methyl-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)amino)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide (DP-3)
Thermal Degradation Dry heat at 105°CStableNo significant degradation
Photolytic Degradation Exposure to 1.2 million lux hoursStableNo significant degradation
Degradation Pathways under Stress Conditions

The degradation of Nilotinib under acidic, basic, and oxidative conditions leads to the formation of specific degradation products.

Forced_Degradation cluster_acid Acidic Conditions (1M HCl, 80°C) cluster_base Basic Conditions (1M NaOH, 60°C) cluster_oxidative Oxidative Conditions (5% H₂O₂, 80°C) Nilotinib_Acid Nilotinib DP1_Acid DP-1: 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid Nilotinib_Acid->DP1_Acid Amide Bond Hydrolysis Nilotinib_Base Nilotinib DP1_Base DP-1 Nilotinib_Base->DP1_Base Amide Bond Hydrolysis DP2_Base DP-2: 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline Nilotinib_Base->DP2_Base Amide Bond Hydrolysis Nilotinib_Ox Nilotinib DP3_Ox DP-3: Oxidized Derivative Nilotinib_Ox->DP3_Ox

Figure 2: Forced degradation pathways of Nilotinib.

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for the key experiments cited in the forced degradation analysis of Nilotinib.

Preparation of Stock Solution

A stock solution of Nilotinib (typically 1 mg/mL) is prepared by dissolving the accurately weighed active pharmaceutical ingredient (API) in a suitable solvent, such as methanol or a mixture of methanol and water, and diluting to the desired volume.

Acid-Induced Degradation

To induce acid degradation, the Nilotinib stock solution is treated with an equal volume of a strong acid, such as 1 M hydrochloric acid (HCl). The mixture is then heated in a water bath at a specified temperature (e.g., 80°C) for a defined period (e.g., 8 hours). After the stress period, the solution is cooled to room temperature and neutralized with an equivalent concentration of a strong base (e.g., 1 M sodium hydroxide).

Base-Induced Degradation

For base-induced degradation, the stock solution is mixed with an equal volume of a strong base, such as 1 M sodium hydroxide (NaOH). The solution is then heated (e.g., at 60°C for 10 hours). Following the incubation period, the solution is cooled and neutralized with an equivalent concentration of a strong acid (e.g., 1 M HCl).

Oxidative Degradation

To study oxidative degradation, the Nilotinib stock solution is treated with a solution of hydrogen peroxide (H₂O₂), typically at a concentration of 3-30%. The mixture is then heated (e.g., at 80°C for 8 hours) to accelerate the degradation process.

Thermal Degradation

For thermal degradation studies, the solid drug substance (powder) is kept in a hot air oven at a high temperature (e.g., 105°C) for a specified duration.

Photolytic Degradation

To assess photostability, the Nilotinib drug substance, either in solid form or in solution, is exposed to a combination of visible and UV light in a photostability chamber. The total illumination is typically not less than 1.2 million lux hours, with an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

Sample Analysis

All stressed samples are diluted with an appropriate mobile phase to a suitable concentration and analyzed using a stability-indicating chromatographic method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. The chromatograms of the stressed samples are compared with that of an unstressed standard solution to determine the extent of degradation and to identify and quantify the degradation products.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Nilotinib Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidative Oxidative Degradation Stock->Oxidative Thermal Thermal Degradation Stock->Thermal Photolytic Photolytic Degradation Stock->Photolytic Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Analyze Analyze Data HPLC->Analyze

Figure 3: General experimental workflow for forced degradation studies.

Signaling Pathway Inhibition by Nilotinib

Nilotinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of Philadelphia chromosome-positive chronic myeloid leukemia (CML). It binds to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation and thereby preventing the phosphorylation of downstream substrates involved in cell proliferation and survival.

Degradation of Nilotinib, particularly if it alters the chemical moieties essential for binding to the kinase domain, would be expected to reduce or abolish its inhibitory activity, potentially leading to therapeutic failure.

BCR_ABL_Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Substrates BCR_ABL->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Nilotinib Nilotinib Nilotinib->Inhibition Inhibition->BCR_ABL

Figure 4: Inhibition of the BCR-ABL signaling pathway by Nilotinib.

References

Unveiling the Biological Profile of Nilotinib Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nilotinib, a second-generation tyrosine kinase inhibitor, is a cornerstone in the management of chronic myeloid leukemia (CML). Its therapeutic efficacy is intrinsically linked to its potent inhibition of the BCR-ABL fusion protein. While the pharmacological activity of nilotinib is well-documented, the biological role of its metabolites, particularly Nilotinib Acid (a carboxylic acid derivative), remains less characterized. This technical guide synthesizes the available scientific literature to provide an in-depth perspective on the potential biological activity of this compound, contextualized by the established mechanisms of the parent compound. We will delve into its known kinase inhibition profile, relevant signaling pathways, and the experimental methodologies used for its evaluation.

Introduction: The Clinical Significance of Nilotinib

Nilotinib (marketed as Tasigna®) is a highly selective and potent inhibitor of the BCR-ABL tyrosine kinase, the molecular driver of Philadelphia chromosome-positive CML (Ph+ CML).[1][2][3] It was rationally designed to have a higher binding affinity for the ATP-binding site of the ABL kinase domain compared to its predecessor, imatinib.[4][5] This enhanced potency allows it to be effective against a majority of imatinib-resistant BCR-ABL mutations, with the notable exception of the T315I "gatekeeper" mutation. Beyond BCR-ABL, nilotinib also demonstrates inhibitory activity against other tyrosine kinases, including KIT, platelet-derived growth factor receptors (PDGFRs), and Discoidin Domain Receptors (DDRs).

Metabolism of Nilotinib and the Formation of this compound

Nilotinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 through oxidation and hydroxylation. This metabolic process leads to the formation of several metabolites. The main circulating entity in the serum is unchanged nilotinib. One of the identified metabolites is this compound, a carboxylic acid derivative.

Biological Activity of Nilotinib Metabolites: An Overview

Current scientific literature suggests that the metabolites of nilotinib, including this compound, do not significantly contribute to its overall pharmacological activity. Studies investigating the anti-leukemic effects of nilotinib metabolites have indicated that the hydroxymethylphenyl and N-oxide metabolites are only weakly active as BCR-ABL1 inhibitors. While this compound has been identified as a metabolite, specific and comprehensive data on its biological activity, such as kinase inhibition profiles and cellular effects, are limited in publicly available research.

Kinase Inhibition Profile of Nilotinib (Parent Compound)

To provide a comprehensive understanding for researchers, the well-established kinase inhibition profile of the parent compound, nilotinib, is presented below. This data serves as a critical baseline for contextualizing the potential, albeit likely minimal, activity of its metabolites.

Target KinaseIC50 (nM)Cell Line/Assay TypeReference
BCR-ABL<30Not Specified
c-ABL28Kinase Activity Assay
KIT (wild-type)35Ba/F3 cells
KIT (V560G mutant)108In vitro
KIT (V560del/V654A double mutant)192Imatinib-resistant cells
PDGFRα<25Ba/F3 cells
LCK550Kinase Activity Assay

Signaling Pathways Modulated by Nilotinib

Nilotinib exerts its anti-leukemic effects by inhibiting the constitutive activation of the BCR-ABL kinase, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival. The primary mechanism involves binding to the inactive, "DFG-out" conformation of the ABL kinase domain, preventing its phosphorylation and subsequent activation.

Diagram: Nilotinib Inhibition of the BCR-ABL Signaling Pathway

BCR_ABL_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL (Constitutively Active) ATP ATP ADP ADP BCR_ABL->ADP Phosphorylation STAT5 STAT5 BCR_ABL->STAT5 RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K ATP->BCR_ABL Binds pSTAT5 p-STAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK pERK->Proliferation AKT AKT PI3K->AKT pAKT p-AKT pAKT->Proliferation Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits

Caption: Nilotinib inhibits BCR-ABL, blocking downstream signaling pathways.

Experimental Protocols for Evaluating Tyrosine Kinase Inhibitors

For researchers aiming to investigate the biological activity of compounds like this compound, a variety of established experimental protocols can be employed.

Kinase Inhibition Assays
  • Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

  • Methodology:

    • Recombinant kinase (e.g., c-ABL, KIT) is incubated with a specific substrate (e.g., a peptide with a tyrosine residue) and ATP.

    • The test compound (e.g., this compound) is added at varying concentrations.

    • The reaction is allowed to proceed for a defined period.

    • The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA with anti-phosphotyrosine antibodies).

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Cellular Proliferation and Viability Assays
  • Objective: To assess the effect of a compound on the growth and survival of cancer cell lines.

  • Methodology:

    • Cancer cell lines (e.g., K562, Ba/F3 expressing BCR-ABL) are seeded in multi-well plates.

    • The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

    • Cell viability is measured using colorimetric or fluorometric assays such as MTS, MTT, or CellTiter-Glo®, which measure metabolic activity or ATP content, respectively.

    • IC50 values for cell growth inhibition are determined from the dose-response curves.

Western Blotting for Phosphoprotein Analysis
  • Objective: To determine the effect of a compound on the phosphorylation status of specific proteins within a signaling pathway.

  • Methodology:

    • Cells are treated with the test compound for a short period (e.g., 1-4 hours).

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for the phosphorylated form of a target protein (e.g., anti-phospho-STAT5, anti-phospho-ERK).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

    • Total protein levels are also measured as a loading control.

Diagram: General Experimental Workflow for Kinase Inhibitor Evaluation

Experimental_Workflow Start Compound Synthesis (e.g., this compound) Kinase_Assay In Vitro Kinase Assay (e.g., ABL, KIT) Start->Kinase_Assay Cell_Treatment Treat Cells with Compound Start->Cell_Treatment Data_Analysis Data Analysis (IC50, etc.) Kinase_Assay->Data_Analysis Cell_Culture Cell Line Culture (e.g., K562, Ba/F3) Cell_Culture->Cell_Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTS/MTT) Cell_Treatment->Proliferation_Assay Western_Blot Western Blot for Phospho-proteins Cell_Treatment->Western_Blot Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for evaluating the biological activity of kinase inhibitors.

Conclusion and Future Directions

While this compound is a known metabolite of the potent tyrosine kinase inhibitor nilotinib, the current body of scientific literature indicates that it does not possess significant biological activity. The pharmacological effects of nilotinib are predominantly attributed to the parent compound. For researchers in drug development, this underscores the importance of evaluating the activity of metabolites to fully understand a drug's in vivo behavior and potential for off-target effects or contributions to efficacy.

Future research could focus on more direct and sensitive assays to definitively quantify the inhibitory potential of this compound against a broad panel of kinases. Such studies would provide a more complete picture of the metabolic fate and pharmacological profile of nilotinib, further refining our understanding of this important therapeutic agent.

References

The Strategic Role of Nilotinib Acid as a Key Synthetic Intermediate in the Manufacture of Nilotinib

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Nilotinib, a second-generation tyrosine kinase inhibitor marketed as Tasigna®, is a cornerstone in the treatment of chronic myeloid leukemia (CML).[1][2][3] Its potent and selective inhibition of the Bcr-Abl kinase has provided a vital therapeutic option for patients, particularly those who have developed resistance to imatinib.[1][2] The synthesis of this complex molecule relies on a meticulously planned sequence of chemical reactions, in which specific intermediates play a pivotal role. Among these, 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid, colloquially referred to as "Nilotinib Acid," stands out as a critical precursor, enabling efficient and scalable production of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of this compound's role as a synthetic intermediate, detailing the primary synthetic pathways, experimental protocols, and quantitative data to support process optimization and further research.

Synthetic Pathways Leveraging this compound

The industrial synthesis of Nilotinib has evolved to optimize yield, purity, and process efficiency. A key strategy in many of these synthetic routes involves the formation of an amide bond between this compound and 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline. This approach simplifies the overall synthesis by bringing together two complex molecular fragments in a later-stage coupling reaction.

Several distinct routes to Nilotinib converge on the synthesis of this compound as a penultimate intermediate. These pathways primarily differ in their approach to constructing the core aminopyrimidine structure of the molecule. One common method involves the condensation of a guanidine derivative with a β-ketoester, followed by further functional group manipulations to introduce the necessary substituents.

Below is a generalized workflow illustrating the central role of this compound in the synthesis of Nilotinib:

G cluster_0 Synthesis of Precursors cluster_1 Formation of this compound cluster_2 Final Assembly A Starting Materials for Pyrimidine Ring C Pyrimidine Ring Formation A->C B 3-aminobenzoic acid derivative D Coupling with Benzoic Acid Derivative B->D C->D E This compound (4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid) D->E G Amide Bond Formation E->G F 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline F->G H Nilotinib G->H

General synthetic workflow highlighting the role of this compound.

Quantitative Data on Synthetic Routes

The efficiency of different synthetic strategies can be evaluated by comparing key quantitative metrics such as reaction yield and product purity. The following tables summarize reported data for the synthesis of Nilotinib, including routes that proceed through the this compound intermediate.

Table 1: Reported Yields and Purity for Nilotinib Synthesis

Synthetic RouteKey IntermediateOverall YieldPurity (HPLC)Reference
Novartis Patented Process (multi-step)Not SpecifiedLowHigh
Buchwald-Hartwig Amination ApproachThis compound>85%High
Efficient Four-Step SynthesisNot Specified65%High
Process via Aminocarbonylation and DeprotectionProtected Amine62-84%98%
Condensation with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-oneGuanidino-benzamideQuantitative99.2%

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and optimization of synthetic processes. The following protocols are based on published literature for the synthesis of Nilotinib via the this compound intermediate.

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of a substituted pyrimidine with a protected aminobenzoic acid, followed by deprotection.

Illustrative Experimental Workflow for this compound Synthesis:

G A Start: 2-chloro-4-(pyridin-3-yl)pyrimidine E Reaction: Heat at specified temperature A->E B Reactant: 3-amino-4-methylbenzoic acid B->E C Solvent: N-Methyl-2-pyrrolidone (NMP) C->E D Base: Sodium Carbonate D->E F Work-up: Aqueous work-up and filtration E->F G Product: this compound F->G

Workflow for the synthesis of this compound.
Protocol 2: Amide Coupling to form Nilotinib

Once this compound is synthesized and purified, the subsequent step is the critical amide bond formation with 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline.

Key Steps:

  • Activation of Carboxylic Acid: this compound is typically activated to facilitate the amide coupling. This can be achieved by converting the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Coupling Reaction: The activated this compound is then reacted with 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline in an appropriate solvent, often in the presence of a base to neutralize the acid generated during the reaction.

  • Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove inorganic byproducts and unreacted starting materials. The crude Nilotinib is then purified, typically by recrystallization or chromatography, to yield the final product with high purity.

Illustrative Experimental Workflow for Nilotinib Synthesis from this compound:

G A Start: this compound D Step 1: Formation of Acyl Chloride (Heat to 60°C) A->D B Reagent: Thionyl Chloride (SOCl₂) B->D C Solvent: N-Methyl-2-pyrrolidone (NMP) C->D F Step 2: Amide Coupling (Heat to 90°C) D->F E Reactant: 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline E->F G Work-up: Aqueous NaOH, filtration F->G H Purification: Slurry in water, filtration, drying G->H I Product: Nilotinib Base H->I

Workflow for the synthesis of Nilotinib from this compound.

Signaling Pathways of Nilotinib

Nilotinib functions as a potent inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active enzyme that drives the proliferation of CML cells. By binding to the ATP-binding site of the Abl kinase domain, Nilotinib blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to cell proliferation and promoting apoptosis.

The diagram below illustrates the simplified signaling pathway inhibited by Nilotinib:

G cluster_0 Upstream cluster_1 Inhibition cluster_2 Downstream Signaling Bcr_Abl Bcr-Abl Kinase Substrates Downstream Substrates Bcr_Abl->Substrates Phosphorylation Nilotinib Nilotinib Nilotinib->Bcr_Abl Proliferation Cell Proliferation Substrates->Proliferation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis

Simplified signaling pathway of Bcr-Abl and its inhibition by Nilotinib.

Conclusion

This compound is a cornerstone intermediate in the modern synthesis of Nilotinib. Its strategic use allows for a convergent and efficient manufacturing process, enabling the large-scale production of this life-saving medication. The detailed understanding of the synthetic pathways, coupled with robust experimental protocols and quantitative data, is essential for researchers and professionals in the field of drug development to ensure the consistent and high-quality supply of Nilotinib to patients worldwide. Further research into optimizing the synthesis of this compound and its subsequent conversion to Nilotinib will continue to be a key area of focus in pharmaceutical process chemistry.

References

An In-depth Technical Guide to 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid (CAS Number: 641569-94-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 641569-94-0, identified as 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid. This molecule is a significant intermediate in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1] Beyond its role as a synthetic precursor, this compound exhibits intrinsic biological activity as a kinase inhibitor. This document details its chemical properties, synthesis, mechanism of action, and relevant experimental data to support further research and development.

Chemical Information and Properties

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is an aromatic carboxylic acid containing a substituted pyrimidine core.[1]

PropertyValueReference
CAS Number 641569-94-0[2]
Molecular Formula C₁₇H₁₄N₄O₂[2]
Molecular Weight 306.32 g/mol [2]
IUPAC Name 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoic acid
Synonyms Nilotinib EP Impurity D, Nilotinib Carboxylic Acid Impurity
Appearance White to off-white crystalline solid
Purity ≥95% in commercial batches
Solubility Soluble in DMSO and methanol

Synthesis

A detailed protocol for the synthesis of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid has been described. The process involves the reaction of 3-amino-4-methylbenzoic acid with 2-chloro-4-(pyridin-3-yl)pyrimidine.

Experimental Protocol: Synthesis of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

Materials:

  • 3-amino-4-methylbenzoic acid

  • 2-chloro-4-(pyridin-3-yl)pyrimidine

  • Suitable solvent (e.g., dioxane, DMF)

  • Base (e.g., potassium carbonate, triethylamine)

Procedure:

  • A mixture of 3-amino-4-methylbenzoic acid (1 equivalent), 2-chloro-4-(pyridin-3-yl)pyrimidine (1 equivalent), and a base (2 equivalents) in a suitable solvent is prepared.

  • The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.

  • The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Purification & Product Reactant1 3-amino-4-methylbenzoic acid Reaction Nucleophilic Aromatic Substitution (Solvent, Base, Heat) Reactant1->Reaction Reactant2 2-chloro-4-(pyridin-3-yl)pyrimidine Reactant2->Reaction Purification Column Chromatography Reaction->Purification Product 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid Purification->Product

Synthesis workflow for the target compound.

Biological Activity and Mechanism of Action

Kinase Inhibition

This compound functions as a kinase inhibitor, a property attributed to its structural similarity to other known kinase inhibitors. Its primary role as an intermediate in the synthesis of Nilotinib, a potent inhibitor of the BCR-ABL tyrosine kinase, underscores its significance in targeting aberrant kinase activity in cancer.

Quantitative Inhibition Data

While a comprehensive kinase inhibition profile is not extensively documented in publicly available literature, a reported study indicates that the parent compound has an IC₅₀ value of 0.3 μM against the Bcr-Abl kinase. A methyl ester derivative of this compound demonstrated slightly enhanced potency with an IC₅₀ of 0.2 μM against the same kinase.

CompoundTarget KinaseIC₅₀ (μM)
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acidBcr-Abl0.3
Methyl ester derivativeBcr-Abl0.2
Mechanism of Action and Signaling Pathway

The primary mechanism of action for this class of compounds is the competitive inhibition of ATP binding to the catalytic domain of tyrosine kinases. In the context of CML, the target is the constitutively active BCR-ABL fusion protein. Inhibition of BCR-ABL kinase activity blocks downstream signaling pathways that are crucial for the proliferation and survival of cancer cells, ultimately leading to apoptosis.

The BCR-ABL signaling cascade involves the activation of several key downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, which promote cell growth and survival. By inhibiting the initial phosphorylation events mediated by BCR-ABL, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid and its derivatives can effectively shut down these pro-oncogenic signals.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk Ras/MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_jak_stat JAK/STAT Pathway cluster_nucleus Nucleus BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT5 STAT5 JAK->STAT5 STAT5->Survival Inhibitor 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid Inhibitor->BCR_ABL Inhibition

BCR-ABL signaling pathway and the inhibitory action of the compound.

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., Bcr-Abl)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • The test compound (4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Test Compound Mixing Combine Kinase, Substrate, and Compound in Plate Compound_Dilution->Mixing Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Mixing Initiation Add ATP to Start Reaction Mixing->Initiation Incubation Incubate at Room Temperature Initiation->Incubation Detection Add Detection Reagent Incubation->Detection Measurement Measure Luminescence Detection->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

General workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (General Protocol)

Objective: To assess the effect of the compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line expressing the target kinase (e.g., K562 cells for Bcr-Abl)

  • Cell culture medium and supplements

  • The test compound

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a valuable chemical entity for drug discovery and development, primarily as a key intermediate in the synthesis of the potent anti-cancer drug Nilotinib. Its intrinsic activity as a Bcr-Abl kinase inhibitor highlights its potential for further investigation and as a scaffold for the design of novel kinase inhibitors. This technical guide provides a foundational understanding of its chemical properties, synthesis, and biological activity to aid researchers in their ongoing efforts to develop more effective cancer therapies.

References

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the molecular mechanisms, pharmacological properties, and analytical methodologies for the potent tyrosine kinase inhibitor, Nilotinib, and related compounds. This guide is intended for researchers, scientists, and drug development professionals working in oncology and medicinal chemistry.

Introduction

Nilotinib is a highly potent and selective second-generation tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML).[1] Its rational design was based on the structure of its predecessor, imatinib, to overcome resistance mechanisms and provide a more effective therapeutic option. This technical guide provides a comprehensive overview of the pharmacology of Nilotinib and its related compounds, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, resistance profiles, and the experimental methodologies used for its characterization.

Mechanism of Action

Nilotinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL oncoprotein, the hallmark of CML.[1][2] By binding to and stabilizing the inactive conformation of the ABL kinase domain, Nilotinib effectively blocks the downstream signaling pathways that drive the uncontrolled proliferation and survival of leukemic cells.[1][2]

The primary molecular target of Nilotinib is the BCR-ABL tyrosine kinase. The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase. This aberrant kinase phosphorylates a multitude of downstream substrates, leading to the activation of several oncogenic signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways promote cell proliferation, inhibit apoptosis, and alter cell adhesion, contributing to the malignant phenotype of CML. Nilotinib's high affinity and specificity for the ATP-binding pocket of BCR-ABL effectively abrogates its autophosphorylation and the subsequent phosphorylation of its substrates, thereby inhibiting these oncogenic signals.

Beyond BCR-ABL, Nilotinib also exhibits inhibitory activity against other tyrosine kinases, including c-KIT, platelet-derived growth factor receptors (PDGFR)-α and -β, and discoidin domain receptor (DDR) kinases. This broader spectrum of activity contributes to its therapeutic efficacy in other malignancies, such as gastrointestinal stromal tumors (GIST), which are often driven by mutations in c-KIT or PDGFR.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Tyrosine_Kinases PDGFR, c-KIT BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate BCR_ABL->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate BCR_ABL->Phosphorylated_Substrate Nilotinib Nilotinib Nilotinib->Receptor_Tyrosine_Kinases Inhibits Nilotinib->BCR_ABL Inhibits Downstream_Signaling Downstream Signaling (RAS/MAPK, PI3K/AKT, JAK/STAT) Phosphorylated_Substrate->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Signaling->Apoptosis_Inhibition cluster_resistance Mechanisms of Resistance Nilotinib Nilotinib CML_Cell Chronic Myeloid Leukemia (CML) Cell Nilotinib->CML_Cell Enters BCR_ABL_Mutations BCR-ABL Kinase Domain Mutations (e.g., T315I) BCR_ABL_Mutations->Nilotinib Prevents Binding BCR_ABL_Amplification BCR-ABL Gene Amplification BCR_ABL_Amplification->Nilotinib Overwhelms Alternative_Pathways Activation of Alternative Pathways (e.g., Src kinases) Alternative_Pathways->CML_Cell Promotes Survival Drug_Efflux Increased Drug Efflux (P-gp, ABCG2) Drug_Efflux->Nilotinib Pumps Out Start Start: CML Cell Culture Treatment Treat with Nilotinib or Vehicle Control Start->Treatment Harvest Harvest Cells Treatment->Harvest Lysis Cell Lysis Harvest->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

Unveiling the Kinase Inhibitory Profile of Nilotinib Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib, a second-generation tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML). Its efficacy stems from its potent and selective inhibition of the BCR-ABL fusion protein, the hallmark of CML. Beyond BCR-ABL, Nilotinib exhibits a broader inhibitory spectrum against several other kinases, contributing to its therapeutic effects and potential applications in other malignancies. This technical guide provides an in-depth overview of the theoretical kinase inhibitory activity of Nilotinib, detailing its target profile, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action

Nilotinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase domain of susceptible enzymes.[1] This action prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction pathways that drive cellular proliferation and survival.[1] Notably, Nilotinib has a higher binding affinity for the inactive conformation of the ABL kinase domain compared to its predecessor, imatinib, which contributes to its enhanced potency and ability to overcome certain forms of imatinib resistance.[1]

Quantitative Kinase Inhibition Profile

The inhibitory activity of Nilotinib against a panel of kinases is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase activity in vitro. The following table summarizes the reported IC50 values for Nilotinib against key kinase targets.

Kinase TargetIC50 (nM)Reference
BCR-ABL20 - 60[2]
DDR13.7[2]
PDGFR69
c-KIT210
CSF-1R125 - 250

Signaling Pathway Modulation

The primary therapeutic effect of Nilotinib is mediated through the inhibition of the BCR-ABL signaling pathway. The constitutively active BCR-ABL kinase activates a cascade of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. By inhibiting BCR-ABL, Nilotinib effectively shuts down these aberrant signals.

BCR_ABL_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT STAT JAK->STAT STAT->Proliferation STAT->Survival Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits

Nilotinib inhibits the BCR-ABL kinase, blocking downstream signaling pathways.

Experimental Protocols

The determination of kinase inhibitory activity is a critical step in drug development. A variety of in vitro and cell-based assays are employed to quantify the potency and selectivity of inhibitors like Nilotinib.

In Vitro Kinase Inhibition Assay (Radiometric "HotSpot" Assay)

This assay directly measures the enzymatic activity of a purified kinase. The "HotSpot" assay is a radiometric method that quantifies the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • [γ-³³P]ATP

  • Nilotinib (or other test compound) dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microplate, combine the purified kinase, its specific substrate, and the reaction buffer.

  • Compound Addition: Add serial dilutions of Nilotinib or vehicle control (DMSO) to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-³³P]ATP will not.

  • Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity on the P81 paper using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each Nilotinib concentration relative to the vehicle control and determine the IC50 value.

Cell-Based Proliferation/Viability Assay (MTS Assay)

Cell-based assays are essential to determine the effect of an inhibitor on cellular processes. The MTS assay is a colorimetric method for assessing cell viability.

Materials:

  • Cancer cell line expressing the target kinase (e.g., K562 for BCR-ABL)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Nilotinib (or other test compound)

  • MTS reagent (containing a tetrazolium salt and an electron coupling reagent)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Nilotinib or a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • MTS Addition: Add the MTS reagent to each well.

  • Incubation: Incubate the plates for 1-4 hours. During this time, viable cells with active metabolism will reduce the tetrazolium salt into a colored formazan product.

  • Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each Nilotinib concentration relative to the vehicle control and determine the IC50 value.

Experimental Workflow

The general workflow for characterizing the kinase inhibitory activity of a compound like Nilotinib involves a multi-step process, starting from in vitro biochemical assays and progressing to cell-based and in vivo studies.

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Studies Biochemical_Assay Biochemical Kinase Assay (e.g., HotSpot) Selectivity_Profiling Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Proliferation_Assay Cell Proliferation/Viability Assay (e.g., MTS) Selectivity_Profiling->Proliferation_Assay Target_Phosphorylation Target Phosphorylation Assay (e.g., Western Blot) Proliferation_Assay->Target_Phosphorylation Animal_Models Animal Models of Disease Target_Phosphorylation->Animal_Models PK_PD_Studies Pharmacokinetics/ Pharmacodynamics Animal_Models->PK_PD_Studies Lead_Optimization Lead Optimization PK_PD_Studies->Lead_Optimization Start Compound Synthesis and Characterization Start->Biochemical_Assay Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

References

Methodological & Application

Application Notes and Protocols: Synthesis of Nilotinib Acid Impurity Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib, a potent tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML). During the manufacturing process and stability studies of Nilotinib, various impurities can arise. One critical process-related impurity and potential degradant is the Nilotinib Acid impurity, chemically known as 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.[1] The presence of this impurity must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.

This document provides a detailed application note and a comprehensive protocol for the laboratory-scale synthesis of the this compound impurity standard. A well-characterized impurity standard is essential for the development and validation of analytical methods for impurity profiling, and for the quality control of Nilotinib drug substance and drug product. The synthesis route described herein is based on established chemical literature, providing a reliable method for obtaining this critical reference standard.[2]

Chemical Structure and Identity:

ParameterValue
IUPAC Name 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
Synonyms Nilotinib EP Impurity D, Nilotinib Carboxylic Acid Impurity
CAS Number 641569-94-0[3]
Molecular Formula C₁₇H₁₄N₄O₂[3][4]
Molecular Weight 306.32 g/mol
Appearance Pale beige to yellow-white solid
Solubility Slightly soluble in DMSO and Methanol (with heating)

Synthetic Pathway Overview

The synthesis of the this compound impurity standard proceeds through a two-step reaction sequence. The first step involves the formation of a guanidine intermediate from 3-amino-4-methylbenzoic acid. This intermediate is then subjected to a cyclization reaction with an enaminone to construct the pyrimidine ring system, yielding the final product.

Synthesis_Pathway cluster_0 Step 1: Guanidination cluster_1 Step 2: Cyclization 3-amino-4-methylbenzoic_acid 3-Amino-4-methylbenzoic Acid Guanidino_intermediate 3-((Aminoiminomethyl)amino)-4-methylbenzoic acid hydrochloride 3-amino-4-methylbenzoic_acid->Guanidino_intermediate  HCl (acidic condition) Cyanamide Cyanamide Cyanamide->Guanidino_intermediate Nilotinib_Acid_Impurity 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid Guanidino_intermediate->Nilotinib_Acid_Impurity  Heat Enaminone 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one Enaminone->Nilotinib_Acid_Impurity

Figure 1: Synthetic pathway for this compound impurity standard.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the synthesis of the this compound impurity standard.

Materials and Reagents
  • 3-Amino-4-methylbenzoic acid (CAS: 2458-12-0)

  • Cyanamide (CAS: 420-04-2)

  • Hydrochloric acid (HCl), concentrated

  • 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (CAS: 50848-36-7)

  • 1-Butanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Methanol

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, filtration apparatus)

  • Rotary evaporator

  • Analytical balance

  • pH meter

Synthesis of 3-((Aminoiminomethyl)amino)-4-methylbenzoic acid hydrochloride (Guanidino Intermediate)
  • In a suitable reaction vessel, suspend 3-amino-4-methylbenzoic acid in an appropriate solvent such as ethanol or an ethanol/water mixture.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of 1-5.

  • Add a solution of cyanamide to the reaction mixture.

  • Heat the reaction mixture to a temperature between 50-150°C and maintain for several hours until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield 3-((aminoiminomethyl)amino)-4-methylbenzoic acid hydrochloride.

Synthesis of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (this compound Impurity)
  • To a round-bottom flask under a nitrogen atmosphere, add 3-((Aminoiminomethyl)amino)-4-methyl-benzoic acid intermediate, 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one, and sodium hydroxide in 1-butanol.

  • Heat the reaction mixture to reflux and stir for approximately 12 hours.

  • Cool the mixture to 25-35°C and add a 1N sodium hydroxide solution.

  • Reheat the mixture to reflux (approximately 120-125°C) and then cool again to 25-35°C.

  • Adjust the pH of the reaction mixture with hydrochloric acid to precipitate the product.

  • Stir the resulting suspension for one hour.

  • Collect the solid product by filtration and wash thoroughly with deionized water.

  • Dry the product under vacuum at 50-55°C to obtain the this compound impurity standard.

Purification and Characterization

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and water, or by column chromatography on silica gel if necessary to achieve the desired purity (>98%).

Characterization

The identity and purity of the synthesized this compound impurity standard should be confirmed using a combination of analytical techniques.

Summary of Analytical Characterization:

Analytical TechniquePurposeExpected Results
HPLC-UV Purity assessment and quantificationPurity ≥ 98%
¹H NMR Structural confirmationPeaks consistent with the proposed structure
¹³C NMR Structural confirmationPeaks consistent with the proposed structure
Mass Spectrometry (MS) Molecular weight confirmation[M+H]⁺ at m/z 307.11
FT-IR Functional group identificationCharacteristic absorptions for carboxylic acid, amine, and aromatic rings
Melting Point Physical property confirmation>257°C (decomposes)

Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and characterization of the this compound impurity standard.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start_Materials Starting Materials (3-Amino-4-methylbenzoic acid, Cyanamide, Enaminone) Guanidination Guanidination Reaction Start_Materials->Guanidination Cyclization Cyclization Reaction Guanidination->Cyclization Crude_Product Crude this compound Impurity Cyclization->Crude_Product Purification_Step Recrystallization / Chromatography Crude_Product->Purification_Step Pure_Product Purified this compound Impurity Purification_Step->Pure_Product Analysis Analytical Characterization (HPLC, NMR, MS, FT-IR, MP) Pure_Product->Analysis Final_Standard Certified Impurity Standard Analysis->Final_Standard

Figure 2: Workflow for synthesis and characterization.

Safety Precautions

Standard laboratory safety procedures should be followed during all stages of the synthesis. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. The safety data sheets (SDS) for all chemicals used should be consulted prior to commencing any experimental work.

Conclusion

This application note provides a detailed and practical guide for the synthesis of the this compound impurity standard. By following the outlined protocols, researchers, scientists, and drug development professionals can reliably produce this essential reference material for use in the quality control and analytical development related to Nilotinib. The availability of a well-characterized impurity standard is crucial for ensuring the quality and safety of this important therapeutic agent.

References

Application Note: Development and Validation of a Stability-Indicating UPLC Method for the Analysis of Nilotinib and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nilotinib is a potent and selective tyrosine kinase inhibitor (TKI) used in the treatment of Chronic Myelogenous Leukemia (CML).[1][2] Its chemical designation is 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) phenyl]-3-[(4-pyridin-3-yl pyrimidin-2-yl) amino] benzamide.[3] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final drug product.[4] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities.[5]

This application note provides a comprehensive protocol for the development and validation of a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of Nilotinib and its process-related and degradation impurities.

Regulatory Framework for Impurity Control

The development of analytical methods for impurities is guided by ICH guidelines, primarily Q3A(R2) for new drug substances and Q3B(R2) for new drug products. These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

  • Reporting Threshold: The level at which an impurity must be reported.

  • Identification Threshold: The level above which an impurity's structure must be identified.

  • Qualification Threshold: The level at which toxicological data is required to ensure the safety of an impurity.

Nilotinib Signaling Pathway and Mechanism of Action

Nilotinib functions by inhibiting the Bcr-Abl tyrosine kinase, an abnormal protein that promotes the uncontrolled growth of cancer cells in CML. By blocking the signaling pathway mediated by Bcr-Abl, Nilotinib effectively halts cellular proliferation.

G cluster_pathway Nilotinib Mechanism of Action BCR_ABL BCR-ABL Kinase Substrate Downstream Substrates BCR_ABL->Substrate Phosphorylation Proliferation Uncontrolled Cell Proliferation (CML) Substrate->Proliferation Signal Transduction Nilotinib Nilotinib Nilotinib->Inhibition Inhibition->BCR_ABL

Caption: Nilotinib inhibits the BCR-ABL tyrosine kinase pathway.

Common Impurities of Nilotinib

Impurities in Nilotinib can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.

Impurity IDName / OriginMolecular FormulaMolecular Weight ( g/mol )
DP-1 Acid Degradation ProductC₁₇H₁₄N₄O₂306.11
DP-2 Base Degradation ProductC₁₁H₁₀F₃N₃241.08
DP-3 Oxidative Degradation ProductC₂₈H₂₂F₃N₇O₂545.18
Imp-1 to 4 Process-Related ImpuritiesNot SpecifiedNot Specified

Table compiled from information in search results.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify likely degradation products.

Objective: To degrade Nilotinib under various stress conditions as per ICH guidelines.

Procedure:

  • Acid Hydrolysis: Dissolve Nilotinib in 1N HCl and heat at 60-80°C for up to 10 hours.

  • Base Hydrolysis: Dissolve Nilotinib in 1N NaOH and heat at 60-80°C for up to 10 hours.

  • Oxidative Degradation: Treat Nilotinib solution with 3-5% H₂O₂ at room temperature for up to 18 hours.

  • Thermal Degradation: Expose solid Nilotinib to dry heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose Nilotinib solution/solid to UV and visible light (as per ICH Q1B guidelines).

  • Sample Analysis: After exposure, neutralize the acidic and basic samples, dilute all samples appropriately with the mobile phase, and analyze using the developed UPLC method.

G cluster_workflow Forced Degradation Workflow Start Nilotinib Drug Substance Acid Acid Hydrolysis (HCl, Heat) Start->Acid Base Base Hydrolysis (NaOH, Heat) Start->Base Oxidation Oxidation (H₂O₂) Start->Oxidation Thermal Thermal Stress (Dry Heat) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo Analysis UPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis G cluster_validation Analytical Method Validation (ICH Q2) Method Developed UPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD Detection Limit (LOD) Method->LOD LOQ Quantitation Limit (LOQ) Method->LOQ Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD->Validated LOQ->Validated Robustness->Validated

References

Application Notes and Protocols for the Quantification of Nilotinib Acid in Bulk Drug Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of Nilotinib Acid, a known process-related impurity and degradation product of Nilotinib, in bulk drug samples. The primary analytical technique described is a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method is crucial for ensuring the quality, safety, and efficacy of Nilotinib by controlling the levels of this specific impurity. Additionally, this document outlines the mechanism of action of Nilotinib through the inhibition of the BCR-ABL signaling pathway, a key pathway in chronic myeloid leukemia (CML).

Introduction

Nilotinib is a potent and selective second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) that is resistant or intolerant to imatinib.[1] It functions by targeting the BCR-ABL kinase, which is a constitutively active tyrosine kinase responsible for the proliferation of cancer cells in CML.[1] During the synthesis and storage of Nilotinib, various process-related impurities and degradation products can form. One such critical impurity is this compound, chemically identified as 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.[2][3] The presence of impurities can impact the safety and efficacy of the final drug product. Therefore, a robust and validated analytical method for the quantification of this compound is essential for quality control in the pharmaceutical industry.

This application note details a stability-indicating RP-HPLC method capable of separating and quantifying this compound from the active pharmaceutical ingredient (API), Nilotinib, and other potential impurities.

Signaling Pathway: Nilotinib and the BCR-ABL Pathway

Nilotinib's primary mechanism of action is the inhibition of the BCR-ABL tyrosine kinase. The fusion protein BCR-ABL is a hallmark of CML and leads to uncontrolled cell proliferation and survival through the activation of several downstream signaling pathways. Nilotinib binds to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation of the enzyme and preventing its autophosphorylation and the subsequent phosphorylation of its downstream targets. This blockade effectively halts the oncogenic signaling cascade.

BCR_ABL_Pathway cluster_cell Leukemic Cell cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Adhesion Altered Adhesion BCR_ABL->Adhesion Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Decreased Apoptosis JAK_STAT->Survival PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival

BCR-ABL Signaling Pathway Inhibition by Nilotinib.

Experimental Protocols

The following protocol is a representative stability-indicating RP-HPLC method for the quantification of this compound in bulk Nilotinib samples. This method is adapted from established stability-indicating assays for Nilotinib and its impurities.[4]

Materials and Reagents
  • Nilotinib Reference Standard

  • This compound Reference Standard (4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Formate (Analytical Grade)

  • Formic Acid (Analytical Grade)

  • Water (HPLC Grade, obtained from a water purification system)

Instrumentation and Chromatographic Conditions
  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • Column: Waters Xterra RP-18 (150 x 4.6 mm, 3.5 µm) or equivalent C18 column.

  • Mobile Phase A: 10 mM Ammonium Formate buffer, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    5 70
    10 70
    12 30

    | 15 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 250 nm.

  • Injection Volume: 20 µL.

  • Diluent: Acetonitrile and Water (50:50 v/v).

Preparation of Solutions
  • Standard Stock Solution of Nilotinib (1000 µg/mL): Accurately weigh about 25 mg of Nilotinib reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution: From the stock solutions, prepare a working standard solution containing a known concentration of Nilotinib (e.g., 200 µg/mL) and this compound (e.g., 1 µg/mL) in the diluent.

  • Sample Solution (for Bulk Drug): Accurately weigh about 25 mg of the Nilotinib bulk drug sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to bring the concentration within the linear range of the assay.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

Experimental_Workflow start Start: Bulk Nilotinib Sample prep Sample and Standard Preparation start->prep Weighing and Dissolution hplc RP-HPLC Analysis prep->hplc Injection into HPLC data Data Acquisition and Peak Integration hplc->data Chromatogram Generation quant Quantification of This compound data->quant Comparison with Standard report Report Results quant->report Impurity Level (%)

Workflow for this compound Quantification.

Data Presentation and Validation

The developed analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (for Nilotinib and this compound)≤ 2.0
Theoretical Plates (for Nilotinib and this compound)≥ 2000
% RSD of Peak Areas (n=6)≤ 2.0%
Linearity

The linearity of the method is established by analyzing a series of dilutions of the this compound standard.

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
This compound0.04 - 3.0≥ 0.999

Data is representative and based on published methods for Nilotinib impurities.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ are determined to assess the sensitivity of the method.

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound~0.014~0.042

Data is representative and based on published methods for Nilotinib impurities.

Accuracy (Recovery)

Accuracy is determined by spiking a known amount of this compound into a sample solution.

Spiking LevelMean Recovery (%)% RSD
50%98.5≤ 2.0
100%99.2≤ 2.0
150%100.5≤ 2.0

Data is representative and based on published methods for Nilotinib impurities.

Precision

Precision is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

Precision Level% RSD
Intra-day≤ 2.0%
Inter-day≤ 2.0%

Conclusion

The stability-indicating RP-HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound in bulk drug samples. Adherence to the described protocols and validation parameters is essential for ensuring the quality and purity of Nilotinib, thereby safeguarding patient safety. The provided information on the BCR-ABL signaling pathway offers valuable context for researchers in drug development and related fields.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of Nilotinib and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analysis of Nilotinib and its process-related and degradation impurities using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Introduction

Nilotinib is a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1] Ensuring the purity and stability of the drug substance and its formulated products is critical for its safety and efficacy. A robust, stability-indicating analytical method is essential to separate and quantify Nilotinib from its potential impurities, including those formed during synthesis (process-related impurities) and under various stress conditions (degradation products). This application note details a reliable RP-HPLC method for this purpose.

Key Impurities of Nilotinib

Several process-related and degradation impurities of Nilotinib have been identified. It is crucial for the analytical method to be able to resolve Nilotinib from these compounds. Some of the key impurities include:

  • Process-Related Impurities:

    • Impurity A: 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine hydrochloride[2]

    • Impurity B: Methyl 3-amino-4-methylbenzoate[2]

    • Impurity C: 3-amino-4-methylbenzoic acid[2]

    • Impurity D: 4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid

  • Degradation Products:

    • Acid Degradation Product (DP-1): 4-methyl-3-(4-(pyridin-3-yl) pyrimidin-2-ylamino) benzoic acid[3]

    • Base Degradation Product (DP-2): 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

    • Oxidative Degradation Product (DP-3): 3-(2-(2-methyl-5-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenylcarbamoyl) phenylamino)pyrimidin-4-yl)pyridine 1-oxide

Experimental Protocol

This protocol is based on established and validated methods for the analysis of Nilotinib and its impurities.

1. Materials and Reagents:

  • Nilotinib reference standard and impurity standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade or Milli-Q)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a PDA or UV detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 10 mM Potassium dihydrogen phosphate buffer (pH adjusted to 5 with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient 60% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

4. Preparation of Solutions:

  • Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of KH2PO4 in 1000 mL of water. Adjust the pH to 5.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix Mobile Phase A and Mobile Phase B in the ratio of 40:60 (v/v). Degas the mobile phase before use.

  • Diluent: A mixture of acetonitrile and water (50:50, v/v) can be used as a diluent.

  • Standard Stock Solution (Nilotinib): Accurately weigh and dissolve an appropriate amount of Nilotinib reference standard in the diluent to obtain a concentration of 100 µg/mL.

  • Impurity Stock Solutions: Prepare individual stock solutions of each impurity in the diluent at a concentration of 100 µg/mL.

  • Spiked Sample Solution: To demonstrate specificity, a solution of Nilotinib can be spiked with known amounts of each impurity.

  • Sample Preparation (from capsules): For the assay of capsule dosage forms, the contents of not fewer than 10 capsules can be pooled and finely powdered. An amount of powder equivalent to a target concentration of Nilotinib is then weighed and dissolved in the diluent, followed by sonication and filtration through a 0.45 µm filter.

Data Presentation

The following table summarizes the typical performance characteristics of a validated HPLC method for Nilotinib.

ParameterNilotinibImpurity AImpurity BImpurity C
Retention Time (min) ~5.4~7.4~8.9~10.2
Linearity Range (µg/mL) 2 - 10---
Correlation Coefficient (r²) >0.999>0.99>0.99>0.99
LOD (µg/mL) ~0.0785---
LOQ (µg/mL) ~0.2384---
Recovery (%) 99.65 - 100.65---

Data is compiled from various sources and is representative. Actual values may vary depending on the specific method and instrumentation.

Method Validation

The described HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to demonstrate the stability-indicating nature of the method.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Workflow Diagram

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc Prepare System inject Sample Injection hplc->inject System Ready separation Chromatographic Separation inject->separation detection UV Detection (260 nm) separation->detection data Data Acquisition and Processing detection->data analysis Data Analysis and Reporting data->analysis

Caption: Workflow for HPLC analysis of Nilotinib.

Conclusion

The described RP-HPLC method is simple, rapid, precise, and accurate for the determination of Nilotinib and its impurities in bulk drug and pharmaceutical dosage forms. The stability-indicating nature of the method makes it suitable for routine quality control and stability studies in the pharmaceutical industry. Proper validation is essential before implementing this method for routine analysis.

References

Application Note: Analysis of Nilotinib and Its Degradation Products by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] Its stability is a critical factor in ensuring its therapeutic efficacy and safety. This application note provides a detailed protocol for the analysis of Nilotinib and its degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS). Forced degradation studies are essential for identifying potential degradation products that may arise during manufacturing, storage, and administration.[3] Understanding the degradation pathways of Nilotinib is crucial for the development of stable pharmaceutical formulations and for regulatory submissions.

Nilotinib's mechanism of action involves the inhibition of the Bcr-Abl tyrosine kinase, which is a key driver in CML.[2] It also inhibits other kinases such as c-Kit and platelet-derived growth factor receptor (PDGF-R).[1] By blocking the signaling pathways downstream of these kinases, Nilotinib effectively inhibits the proliferation and induces apoptosis of cancer cells.

Experimental Protocols

This section details the methodologies for forced degradation studies and the subsequent LC-MS analysis of Nilotinib.

Forced Degradation (Stress) Studies

Forced degradation studies are performed to generate the potential degradation products of Nilotinib under various stress conditions, including acid and base hydrolysis, oxidation, and thermal and photolytic stress.

a) Acid Hydrolysis:

  • To 1 mL of a 1 mg/mL solution of Nilotinib in methanol, add 1 mL of 1N Hydrochloric Acid (HCl).

  • Incubate the mixture at 60°C for 10 hours.

  • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1N Sodium Hydroxide (NaOH).

  • Dilute the final solution with the mobile phase to a suitable concentration for LC-MS analysis.

b) Base Hydrolysis:

  • To 1 mL of a 1 mg/mL solution of Nilotinib in methanol, add 1 mL of 1N Sodium Hydroxide (NaOH).

  • Incubate the mixture at 60°C for 10 hours.

  • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1N Hydrochloric Acid (HCl).

  • Dilute the final solution with the mobile phase to a suitable concentration for LC-MS analysis.

c) Oxidative Degradation:

  • To 1 mL of a 1 mg/mL solution of Nilotinib in methanol, add 1 mL of 5% Hydrogen Peroxide (H₂O₂).

  • Keep the mixture at room temperature for up to 18 hours.

  • Dilute the final solution with the mobile phase to a suitable concentration for LC-MS analysis.

d) Thermal Degradation:

  • Place a known amount of Nilotinib solid powder in a controlled temperature oven at 105°C for a specified duration.

  • Alternatively, heat a solution of Nilotinib at a high temperature (e.g., 80°C) for a defined period.

  • After exposure, dissolve the solid sample or cool the solution and dilute with the mobile phase for analysis.

e) Photolytic Degradation:

  • Expose a solution of Nilotinib (e.g., 1 mg/mL in methanol) to UV light (as per ICH Q1B guidelines, e.g., 1.2 million lux hours) in a photostability chamber.

  • A control sample should be kept in the dark under the same conditions.

  • After exposure, dilute the sample with the mobile phase for LC-MS analysis.

LC-MS Analysis

A validated stability-indicating LC-MS method is crucial for separating and identifying Nilotinib from its degradation products.

a) Chromatographic Conditions:

  • LC System: A UPLC or HPLC system equipped with a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column, such as a Zorbax Eclipse C18 (100 mm × 4.6 mm, 3.5 µm) or an Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm), is suitable for separation.

  • Mobile Phase:

    • Isocratic Method: A mixture of 10 mM potassium dihydrogen phosphate (KH₂PO₄) and acetonitrile (54.5:45.5, v/v).

    • Gradient Method: Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: Acetonitrile. A typical gradient program could be: 0-0.3 min (10% B), 3.5 min (98% B), 6 min (98% B), 6.5-7 min (10% B).

  • Flow Rate: 0.6 mL/min to 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • UV Detection Wavelength: 260 nm or 265 nm.

  • Injection Volume: 5-10 µL.

b) Mass Spectrometry Conditions:

  • Mass Spectrometer: A single quadrupole or a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.

  • Source Parameters:

    • Capillary Voltage: 3.0 - 3.5 kV.

    • Source Temperature: 140 - 150°C.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 650 L/hr.

    • Cone Gas Flow: 50 L/hr.

  • Data Acquisition: Full scan mode to detect all ions and product ion scan mode for structural elucidation of degradation products.

Data Presentation

The quantitative data from the forced degradation studies of Nilotinib are summarized in the tables below.

Table 1: Summary of Forced Degradation Conditions and Results for Nilotinib

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)
Acid Hydrolysis1N HCl10 hours60°C26.17%
Base Hydrolysis1N NaOH10 hours60°C23.71%
Oxidation5% H₂O₂18 hoursRoom Temp16.21%
Thermal (Dry Heat)-50 hours55°CStable
PhotolyticSunlight48 hoursAmbientStable

Table 2: Identified Degradation Products of Nilotinib

Degradation Product IDStress ConditionMolecular FormulaMolecular Weight ( g/mol )m/z [M+H]⁺
DP-1Acidic HydrolysisC₁₇H₁₄N₄O₂306.11307.12
DP-2Basic HydrolysisC₁₁H₁₀F₃N₃241.08Not Reported
DP-3OxidativeC₂₈H₂₂F₃N₇O₂545.18Not Reported

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of Nilotinib degradation products.

G cluster_stress Forced Degradation Acid Acid Hydrolysis SamplePrep Sample Preparation (Dilution, Neutralization) Acid->SamplePrep Base Base Hydrolysis Base->SamplePrep Oxidation Oxidation Oxidation->SamplePrep Thermal Thermal Stress Thermal->SamplePrep Photo Photolytic Stress Photo->SamplePrep Nilotinib Nilotinib Drug Substance/Product Nilotinib->Acid Nilotinib->Base Nilotinib->Oxidation Nilotinib->Thermal Nilotinib->Photo LC_Separation LC Separation (C18 Column) SamplePrep->LC_Separation Inject MS_Detection MS Detection (ESI+) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Identification, Quantification) MS_Detection->Data_Analysis Report Reporting (Degradation Profile) Data_Analysis->Report

LC-MS workflow for Nilotinib degradation analysis.
Signaling Pathways

Nilotinib primarily targets the Bcr-Abl tyrosine kinase, inhibiting downstream signaling pathways that lead to cell proliferation and survival in Chronic Myeloid Leukemia.

G cluster_cell Cancer Cell cluster_ras Ras/Raf/MEK/ERK Pathway cluster_pi3k PI3K/AKT/mTOR Pathway Nilotinib Nilotinib BcrAbl Bcr-Abl Tyrosine Kinase Nilotinib->BcrAbl Inhibits Ras Ras BcrAbl->Ras PI3K PI3K BcrAbl->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Nilotinib's inhibition of Bcr-Abl signaling pathways.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the LC-MS analysis of Nilotinib and its degradation products. The described forced degradation studies and the stability-indicating LC-MS method are essential for the quality control and stability assessment of Nilotinib in pharmaceutical development. The visualization of the experimental workflow and the signaling pathways offers a clear understanding of the analytical process and the drug's mechanism of action. This information is valuable for researchers and scientists involved in the development and analysis of tyrosine kinase inhibitors.

References

Application Notes: Nilotinib Acid as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nilotinib is a potent and selective second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML), particularly for cases resistant or intolerant to imatinib.[1][2][3] It functions by targeting the BCR-ABL kinase, which is a hallmark of Philadelphia chromosome-positive (Ph+) CML.[2][4] The efficacy and safety of a pharmaceutical product are intrinsically linked to its quality, which necessitates rigorous analytical control of the active pharmaceutical ingredient (API) and its finished dosage form.

Reference standards are critical components in pharmaceutical analysis, serving as the benchmark for identity, purity, and potency. Nilotinib Acid, a known impurity and potential metabolite of Nilotinib, is a crucial reference standard for developing and validating analytical methods. These methods are essential for quantifying Nilotinib, profiling related substances, and ensuring the quality and consistency of the final drug product.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in various analytical techniques relevant to pharmaceutical research, development, and quality control.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of both the API and its related impurities is fundamental for method development.

PropertyNilotinibThis compound
IUPAC Name 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzamide3-[1-[3-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoyl]amino]-5-(trifluoromethyl)phenyl]imidazol-4-yl]propanoic acid
Molecular Formula C₂₈H₂₂F₃N₇OC₃₀H₂₄F₃N₇O₃
Molecular Weight 529.52 g/mol 587.6 g/mol
Appearance White to slightly yellowish to slightly greenish yellow powderNot specified
Solubility Soluble in acidic media; practically insoluble in buffer solutions of pH 4.5 and higher.Not specified

Application 1: Purity and Impurity Profiling by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation, identification, and quantification of drug substances and their related impurities. Using this compound as a reference standard allows for the accurate identification and quantification of this specific impurity in bulk drug material and finished products.

Experimental Workflow for RP-HPLC Analysis

cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_results Results Stage prep_mobile Prepare Mobile Phase (e.g., ACN:Buffer) hplc_system HPLC System (Pump, Injector, Column) prep_mobile->hplc_system prep_std Prepare Standard Solutions (Nilotinib & this compound) prep_std->hplc_system prep_sample Prepare Sample Solution (from Bulk Drug/Capsules) prep_sample->hplc_system detection PDA/UV Detector (e.g., 260 nm) hplc_system->detection data_acq Data Acquisition (Chromatogram) detection->data_acq analysis Data Analysis (Peak Integration, Quantification) data_acq->analysis report Generate Report analysis->report

Caption: Workflow for impurity profiling using RP-HPLC.

Protocol: RP-HPLC Method for Nilotinib and this compound

This protocol is a representative method synthesized from established analytical procedures for Nilotinib.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

ParameterCondition
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: AcetonitrileB: 0.1% Trifluoroacetic acid in waterRatio: 35:65 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 260 nm
Injection Volume 20 µL

3. Preparation of Solutions:

  • Diluent: Mobile phase (Acetonitrile:Water mixture).

  • Standard Stock Solution (Nilotinib): Accurately weigh and dissolve 10 mg of Nilotinib reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Prepare appropriate dilutions from the stock solutions to construct a calibration curve (e.g., 5-50 µg/mL for Nilotinib). For impurity identification, a spiked solution containing both Nilotinib and this compound should be prepared.

  • Sample Preparation (from Capsules): Finely powder the contents of ten capsules. Weigh a portion of the powder equivalent to 100 mg of Nilotinib and transfer to a 100 mL volumetric flask. Add diluent, sonicate for 15 minutes, and make up the volume. Filter the solution through a 0.45 µm membrane filter before injection.

4. System Suitability:

  • Inject the standard solution six times.

  • The relative standard deviation (%RSD) for the peak area should be less than 2.0%.

  • The theoretical plates should be >2000, and the tailing factor should be <2.0.

5. Procedure:

  • Inject the blank (diluent), followed by the standard solutions and sample solutions into the chromatograph.

  • Record the chromatograms and identify the peaks for Nilotinib and this compound based on their retention times from the standard injections.

  • Calculate the amount of this compound impurity in the sample preparation using the response factor relative to the main peak.

Summary of HPLC Method Validation Data

The following table summarizes typical validation parameters for an RP-HPLC method for Nilotinib quantification, as established by ICH guidelines.

Validation ParameterTypical Result
Linearity Range 5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 99.65% - 100.65%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) 10.43 ng/mL
Limit of Quantification (LOQ) 31.63 ng/mL

Application 2: Quantification in Biological Matrices by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma due to its high sensitivity and selectivity. This compound can be used as a reference standard to develop and validate a bioanalytical method for pharmacokinetic studies.

Workflow for LC-MS/MS Bioanalysis

plasma Plasma Sample (200 µL) is Add Internal Standard (e.g., Labeled Nilotinib) plasma->is precip Protein Precipitation (e.g., Acetonitrile) is->precip centrifuge Centrifuge precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS System reconstitute->inject

Caption: Sample preparation workflow for LC-MS/MS analysis.

Protocol: LC-MS/MS Method for Nilotinib and this compound

This protocol is based on published methods for the bioanalysis of Nilotinib.

1. Instrumentation:

  • LC-MS/MS system consisting of an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. LC-MS/MS Conditions:

ParameterCondition
LC Column C18 column (e.g., Synergi Hydro-RP)
Mobile Phase Gradient of 0.1% formic acid in water and 0.1% formic acid in methanol
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Monitored Transitions Nilotinib: m/z 530.4 → [Product Ion]this compound: [Precursor Ion] → [Product Ion]Internal Standard: m/z 534.4 → [Product Ion]
Dwell Time 0.37 s

3. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma sample, add 10 µL of the internal standard solution.

  • Add 1 mL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute and then centrifuge at 16,000 x g for 6 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

4. Calibration and Quality Control:

  • Prepare calibration standards by spiking blank plasma with known concentrations of Nilotinib and this compound (e.g., 5-5000 ng/mL).

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

Summary of LC-MS/MS Method Validation Data
Validation ParameterTypical Result
Linearity Range 5 - 5000 ng/mL
Accuracy 92.1% - 109.5%
Intra-assay Precision (%CV) 2.5% - 7.8%
Inter-assay Precision (%CV) 0% - 5.6%
Lower Limit of Quantification (LLOQ) 5 ng/mL

Application 3: Elucidating Mechanism of Action

Nilotinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the BCR-ABL oncoprotein. This constitutively active kinase drives cell proliferation and survival by activating multiple downstream signaling pathways. Understanding this mechanism is crucial for drug development and identifying potential resistance mechanisms.

BCR-ABL Signaling Pathway and Nilotinib Inhibition

cluster_pathway BCR-ABL Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) ATP ATP BCR_ABL->ATP ADP ADP BCR_ABL->ADP STAT5 STAT5 BCR_ABL->STAT5 Activates MAPK RAS-MAPK Pathway (MAPK1/ERK2) BCR_ABL->MAPK Activates ATP->BCR_ABL Binds Proliferation Uncontrolled Cell Proliferation & Survival STAT5->Proliferation MAPK->Proliferation Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits ATP Binding

Caption: Nilotinib inhibits the BCR-ABL signaling pathway.

Nilotinib is designed to fit into the ATP-binding site of the BCR-ABL protein with a higher affinity than imatinib. By blocking the binding of ATP, Nilotinib prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to uncontrolled cell growth and promoting apoptosis in cancer cells. The key downstream pathways affected include the STAT5 and RAS/MAPK pathways, both of which are critical for cell proliferation and survival. Nilotinib also shows activity against other tyrosine kinases such as c-kit and Platelet-Derived Growth Factor Receptor (PDGFR).

References

Application Notes and Protocols: Forced Degradation Studies of Nilotinib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Nilotinib hydrochloride. This document is intended to guide researchers in establishing the inherent stability of the drug substance, identifying potential degradation products, and developing stability-indicating analytical methods as per regulatory guidelines.

Introduction

Nilotinib hydrochloride, a tyrosine kinase inhibitor, is approved for the treatment of chronic myelogenous leukemia (CML).[1][2][3] Understanding its stability profile under various stress conditions is a critical aspect of drug development and formulation. Forced degradation, or stress testing, is essential for:

  • Elucidating the degradation pathways of the drug substance.

  • Identifying the likely degradation products that could appear in the final drug product under storage.

  • Developing and validating stability-indicating analytical methods.

  • Demonstrating the specificity of the analytical method in separating the drug from its degradation products.

Studies have shown that Nilotinib hydrochloride is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data from forced degradation studies of Nilotinib hydrochloride, highlighting the extent of degradation under various stress conditions.

Table 1: Summary of Forced Degradation Conditions and Percentage Degradation

Stress ConditionReagent/ConditionTimeTemperature% Total DegradationMajor Degradation Products Identified
Acid Hydrolysis 1N HCl10 hours60°C26.17%DP-1 (20.36%)
Alkaline Hydrolysis 1N NaOH10 hours60°C23.71%DP-1 (10.8%), DP-2 (7.96%)
Oxidative Degradation 5% H₂O₂18 hoursRoom Temp.16.21%DP-3 (14.46%)
Thermal Degradation Dry Heat50 hours55°CNo significant degradationNot Applicable
Photolytic Degradation Sunlight48 hoursAmbientNo significant degradationNot Applicable

Data compiled from multiple sources.

Table 2: Identified Degradation Products of Nilotinib Hydrochloride

Degradation Product IDNameMolecular FormulaMolecular Weight ( g/mol )Formation Condition
DP-1 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acidC₁₇H₁₄N₄O₂306.11Acidic and Alkaline Hydrolysis
DP-2 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)anilineC₁₁H₁₀F₃N₃241.08Alkaline Hydrolysis
DP-3 Not explicitly named in provided sources--Oxidative Degradation

Information sourced from studies involving isolation and characterization of impurities.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies and the subsequent analysis of Nilotinib hydrochloride.

Protocol for Forced Degradation Studies

Objective: To induce degradation of Nilotinib hydrochloride under various stress conditions to an extent of 5-20%, which is generally considered optimal for the identification of degradation products.

Materials:

  • Nilotinib hydrochloride bulk drug

  • Hydrochloric acid (HCl), 1N solution

  • Sodium hydroxide (NaOH), 1N solution

  • Hydrogen peroxide (H₂O₂), 5% (v/v) solution

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, Milli-Q or equivalent

  • Volumetric flasks

  • pH meter

  • Water bath or oven

  • Photostability chamber or exposure to sunlight

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Nilotinib hydrochloride (e.g., 1 mg/mL) in a suitable solvent such as methanol.

  • Acid Hydrolysis:

    • To an appropriate volume of the stock solution, add an equal volume of 1N HCl.

    • Heat the mixture at 60°C for 10 hours.

    • After the specified time, cool the solution to room temperature and neutralize with an appropriate volume of 1N NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • To an appropriate volume of the stock solution, add an equal volume of 1N NaOH.

    • Heat the mixture at 60°C for 10 hours.

    • After the specified time, cool the solution to room temperature and neutralize with an appropriate volume of 1N HCl.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Oxidative Degradation:

    • To an appropriate volume of the stock solution, add an equal volume of 5% H₂O₂.

    • Keep the mixture at room temperature for 18 hours.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Thermal Degradation:

    • Place the solid drug powder in an oven at 55°C for 50 hours.

    • After exposure, dissolve the powder in a suitable solvent and dilute to a known concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid drug powder to sunlight for 48 hours.

    • After exposure, dissolve the powder in a suitable solvent and dilute to a known concentration for analysis.

  • Control Sample: Prepare a control sample by dissolving the untreated drug substance in the same solvent and diluting it to the same concentration as the stressed samples.

Protocol for Stability-Indicating UPLC/HPLC Method

Objective: To develop a stability-indicating method capable of separating Nilotinib from its process-related impurities and degradation products.

Instrumentation and Conditions:

  • Instrument: Ultra Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector.

  • Column: A reversed-phase C18 column is commonly used. Examples include:

    • Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm)

    • Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase:

    • Example 1 (Gradient): Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: Acetonitrile. A gradient program can be used for optimal separation.

    • Example 2 (Isocratic): A mixture of a buffer (e.g., 10 mM KH₂PO₄) and an organic solvent (e.g., acetonitrile) in a fixed ratio (e.g., 54.5:45.5 v/v).

  • Flow Rate: Typically 0.6 mL/min for UPLC or 1.0 mL/min for HPLC.

  • Detection Wavelength: 260 nm or 265 nm.

  • Injection Volume: 1-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

Procedure:

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is working correctly. Parameters to check include theoretical plates, tailing factor, and reproducibility of injections.

  • Analysis of Stressed Samples:

    • Inject the prepared stressed samples and the control sample into the chromatograph.

    • Record the chromatograms and identify the peaks corresponding to Nilotinib and its degradation products based on their retention times.

  • Data Analysis:

    • Calculate the percentage degradation of Nilotinib in each stressed sample using the following formula: % Degradation = [(Area of Nilotinib in Control - Area of Nilotinib in Stressed Sample) / Area of Nilotinib in Control] x 100

    • Determine the percentage of each degradation product relative to the total area of all peaks.

Visualizations

The following diagrams illustrate the experimental workflow for forced degradation studies and the mechanism of action of Nilotinib.

Forced_Degradation_Workflow cluster_Stress Forced Degradation Conditions cluster_Analysis Analytical Workflow cluster_Outcome Outcomes Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) SamplePrep Sample Preparation (Neutralization, Dilution) Acid->SamplePrep Base Alkaline Hydrolysis (e.g., 1N NaOH, 60°C) Base->SamplePrep Oxidative Oxidative Stress (e.g., 5% H₂O₂) Oxidative->SamplePrep Thermal Thermal Stress (e.g., 55°C, 48h) Thermal->SamplePrep Photo Photolytic Stress (Sunlight/UV) Photo->SamplePrep HPLC Stability-Indicating HPLC/UPLC Analysis SamplePrep->HPLC Data Data Analysis (% Degradation, Impurity Profiling) HPLC->Data ID Identification & Characterization of Degradation Products Data->ID Method Validation of Stability- Indicating Method Data->Method Pathway Elucidation of Degradation Pathways Data->Pathway Nilotinib Nilotinib Hydrochloride (Drug Substance) Nilotinib->Acid Nilotinib->Base Nilotinib->Oxidative Nilotinib->Thermal Nilotinib->Photo

Caption: Workflow for Forced Degradation Studies of Nilotinib.

Nilotinib_Mechanism_of_Action cluster_Targets Primary Kinase Targets cluster_Pathways Downstream Signaling Pathways Nilotinib Nilotinib BCR_ABL BCR-ABL Nilotinib->BCR_ABL Inhibits c_KIT c-KIT Nilotinib->c_KIT Inhibits PDGFR PDGFR Nilotinib->PDGFR Inhibits Proliferation Cell Proliferation BCR_ABL->Proliferation Activates Survival Cell Survival BCR_ABL->Survival Activates Migration Cell Migration BCR_ABL->Migration Activates c_KIT->Proliferation Activates c_KIT->Survival Activates c_KIT->Migration Activates PDGFR->Proliferation Activates PDGFR->Survival Activates PDGFR->Migration Activates CML Chronic Myelogenous Leukemia (CML) Progression Proliferation->CML Leads to Survival->CML Leads to Migration->CML Leads to

Caption: Simplified Mechanism of Action of Nilotinib.

References

Application Notes and Protocols for the Isolation and Characterization of Nilotinib Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib is a potent and selective Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] As with any pharmaceutical compound, the presence of impurities, which can arise during synthesis, storage, or degradation, can significantly impact the drug's efficacy and safety.[3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[1][4]

This document provides detailed application notes and protocols for the isolation and characterization of process-related and degradation impurities of Nilotinib. These protocols are designed to assist researchers and scientists in developing robust analytical methods for impurity profiling, a critical aspect of drug development and quality control.

Nilotinib and its Mechanism of Action

Nilotinib functions as a targeted cancer therapy by inhibiting the Bcr-Abl tyrosine kinase, the hallmark of Philadelphia chromosome-positive CML. It binds to the ATP-binding site of the Bcr-Abl protein, preventing its phosphorylation activity and thereby shutting down the downstream signaling pathways that promote cancer cell proliferation and survival. In addition to Bcr-Abl, Nilotinib also exhibits inhibitory activity against other tyrosine kinases such as c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR).

Below is a diagram illustrating the Bcr-Abl signaling pathway and the inhibitory action of Nilotinib.

impurity_workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Degraded_Sample Stressed Samples Acid->Degraded_Sample Base Base Hydrolysis Base->Degraded_Sample Oxidation Oxidation Oxidation->Degraded_Sample Thermal Thermal Thermal->Degraded_Sample Photo Photolytic Photo->Degraded_Sample Nilotinib Nilotinib Drug Substance HPLC_Screening HPLC Screening for Impurity Profile Degraded_Sample->HPLC_Screening LCMS_Analysis LC-MS Analysis for Mass Identification HPLC_Screening->LCMS_Analysis Isolation Preparative HPLC for Impurity Isolation LCMS_Analysis->Isolation Isolated_Impurity Isolated Impurity Isolation->Isolated_Impurity NMR_Analysis NMR (1D & 2D) for Structural Elucidation Isolated_Impurity->NMR_Analysis Characterization Complete Impurity Characterization NMR_Analysis->Characterization

References

Application Notes and Protocols for the NMR Characterization of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, a key intermediate in the synthesis of the tyrosine kinase inhibitor, Nilotinib. The protocols outlined below cover sample preparation, and ¹H and ¹³C NMR data acquisition and processing. The provided data will aid in the structural verification and purity assessment of this important pharmaceutical intermediate.

Introduction

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (CAS 641569-94-0) is a crucial building block in the multi-step synthesis of Nilotinib, a second-generation BCR-ABL tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). The purity and structural integrity of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). NMR spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity determination of organic molecules. This application note provides a comprehensive summary of the ¹H and ¹³C NMR characteristics of this compound and detailed protocols for its analysis.

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. The data is based on information reported in the scientific literature, including patent documentation. It is recommended to acquire spectra of in-house samples and compare them with the data provided below for verification.

Table 1: ¹H NMR Spectral Data of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1d1HAromatic CH
~7.9s1HAromatic CH
~7.6d1HAromatic CH
~2.4s3H-CH₃

Note: The solvent used for this reported data is D₂O. Chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

Chemical Shift (δ) ppmAssignment
~172.2C=O (Carboxylic Acid)
~159.2Aromatic C
~145.6Aromatic C
~135.3Aromatic C
~134.3Aromatic C
~132.7Aromatic C
~132.0Aromatic C
~131.8Aromatic C
~19.6-CH₃

Note: The solvent used for this reported data is D₂O. Chemical shifts can vary depending on the solvent and concentration.

Experimental Protocols

Sample Preparation for NMR Analysis

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

Materials:

  • 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on sample solubility)

  • High-quality 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Protocol:

  • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Transfer the sample to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Vortex the mixture until the sample is completely dissolved. If the sample is not fully soluble, gentle heating or sonication may be applied. Note that the solubility of this compound is reported to be good in methanol and dimethyl sulfoxide.

  • Using a pipette, transfer the solution to a clean NMR tube.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube to remove any dust or residue.

NMR Data Acquisition

The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.

¹H NMR Acquisition Protocol:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to obtain a sharp and symmetrical solvent peak.

  • Set the following acquisition parameters (typical values):

    • Pulse Program: Standard single-pulse experiment (e.g., zg30)

    • Number of Scans (NS): 16 to 64 (adjust based on sample concentration)

    • Receiver Gain (RG): Adjust to avoid signal clipping

    • Acquisition Time (AQ): 2-4 seconds

    • Relaxation Delay (D1): 1-5 seconds

    • Spectral Width (SW): 0-12 ppm

  • Acquire the spectrum.

¹³C NMR Acquisition Protocol:

  • Use the same locked and shimmed sample.

  • Set the following acquisition parameters (typical values):

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30)

    • Number of Scans (NS): 1024 to 4096 (or more, as ¹³C has low natural abundance)

    • Receiver Gain (RG): Adjust as needed

    • Acquisition Time (AQ): 1-2 seconds

    • Relaxation Delay (D1): 2 seconds

    • Spectral Width (SW): 0-200 ppm

  • Acquire the spectrum.

NMR Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale. For ¹H NMR, reference the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm). For ¹³C NMR, reference the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecular structure.

Mandatory Visualization

Logical Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the NMR characterization of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.

workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_h1 ¹H NMR Acquisition transfer->acquire_h1 acquire_c13 ¹³C NMR Acquisition transfer->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phasing & Baseline Correction ft->phase calibrate Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate for ¹H assign Signal Assignment calibrate->assign integrate->assign report Characterization Report assign->report

Caption: Workflow for NMR Characterization.

Signaling Pathway Context: Nilotinib's Mechanism of Action

As 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid is a direct precursor to Nilotinib, understanding the biological target of Nilotinib provides crucial context for its importance in drug development. The following diagram illustrates the simplified signaling pathway inhibited by Nilotinib.

G cluster_cell Leukemic Cell cluster_downstream Downstream Signaling Pathways cluster_effects Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_RAF RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT Proliferation Uncontrolled Cell Proliferation RAS_RAF->Proliferation Apoptosis Inhibition of Apoptosis RAS_RAF->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis PI3K_AKT->Proliferation PI3K_AKT->Apoptosis Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits

Caption: Nilotinib Inhibition of BCR-ABL Signaling.

Application Note: A Validated Stability-Indicating UPLC Method for Impurity Profiling of Nilotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Ultra-Performance Liquid Chromatography (UPLC) method for the comprehensive impurity profiling of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] The method is stability-indicating, capable of separating Nilotinib from its process-related impurities and degradation products formed under various stress conditions, as mandated by the International Council for Harmonisation (ICH) guidelines.[3][4] This document provides detailed experimental protocols, data presentation in tabular format, and visual workflows to aid in the seamless adoption of this method in a quality control or research and development setting.

Introduction

Nilotinib is a critical therapeutic agent for CML, and ensuring its purity, efficacy, and safety is paramount.[2] Impurity profiling is a crucial aspect of pharmaceutical development and manufacturing, as impurities can impact the drug's safety and efficacy. Regulatory bodies like the ICH require the development and validation of stability-indicating analytical methods to monitor impurities in drug substances and products.

This application note describes a UPLC method that offers significant advantages over traditional HPLC methods, including higher resolution, faster analysis times, and improved sensitivity, making it ideal for the stringent requirements of pharmaceutical quality control.

Experimental Protocols

Materials and Reagents
  • Nilotinib Hydrochloride reference standard and impurity standards (USP or EP grade)

  • Acetonitrile (HPLC or UPLC grade)

  • Methanol (HPLC or UPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Formic Acid (Analytical grade)

  • Water (Milli-Q or equivalent)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H2O2) for forced degradation studies.

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array (PDA) detector is recommended. The following conditions have been found to be effective for the separation of Nilotinib and its impurities.

ParameterCondition
UPLC System Waters ACQUITY UPLC H-Class or equivalent
Column Shim-pack XR-ODS II, 75 mm x 3.0 mm, 1.8 µm or equivalent C18 column
Mobile Phase A 0.05% Ammonium Acetate and 0.15% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 0.6 mL/min
Column Temperature 40 °C
Detection PDA at 260 nm
Injection Volume 2 µL
Run Time 8 minutes
Standard and Sample Preparation
  • Standard Stock Solution (Nilotinib): Accurately weigh and dissolve an appropriate amount of Nilotinib hydrochloride in a suitable diluent (e.g., Methanol or Acetonitrile:Water 50:50 v/v) to obtain a concentration of 1.0 mg/mL.

  • Impurity Stock Solutions: Prepare individual stock solutions of each known impurity in the diluent at a concentration of 0.1 mg/mL.

  • Working Standard Solution: Dilute the Nilotinib stock solution to a final concentration of 0.5 mg/mL. Spike with known impurities to a level of 0.15% with respect to the Nilotinib concentration.

  • Sample Solution: Prepare the drug substance or product sample at a final concentration of 0.5 mg/mL of Nilotinib in the diluent.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on Nilotinib. The drug substance is subjected to the following stress conditions:

  • Acid Hydrolysis: 1N HCl at 60°C for 10 hours.

  • Base Hydrolysis: 1N NaOH at 60°C for 10 hours.

  • Oxidative Degradation: 5% H2O2 at room temperature for 18 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 24 hours.

  • Photolytic Degradation: Solid drug substance exposed to UV light (254 nm) and visible light as per ICH Q1B guidelines.

After exposure, the samples are diluted to a final concentration of 0.5 mg/mL and analyzed by the UPLC method.

Results and Discussion

Method Development and Optimization

The chromatographic conditions were optimized to achieve a good resolution (>2.0) between Nilotinib and its known impurities, as well as any degradation products. The use of a sub-2 µm particle size column provides high efficiency and allows for faster analysis times. The gradient elution ensures the separation of both polar and non-polar impurities.

Method Validation

The developed UPLC method was validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Table 1: Summary of Method Validation Data

ParameterResult
Specificity No interference from blank, placebo, or degradation products at the retention time of Nilotinib and its impurities.
Linearity (r²) > 0.999 for Nilotinib and all specified impurities.
Range LOQ to 150% of the specification limit for impurities.
Accuracy (% Recovery) 98.0% - 102.0% for all impurities.
Precision (%RSD) < 2.0% for repeatability and intermediate precision.
LOD 0.02 µg/mL (Typical)
LOQ 0.06 µg/mL (Typical)
Robustness The method was found to be robust for small, deliberate changes in flow rate, column temperature, and mobile phase composition.
Forced Degradation Results

Nilotinib was found to be susceptible to degradation under acidic, basic, and oxidative conditions, while it remained relatively stable under thermal and photolytic stress. The UPLC method was able to separate all major degradation products from the parent drug and known impurities, demonstrating its stability-indicating capability.

Table 2: Summary of Forced Degradation Studies

Stress Condition% Degradation of NilotinibObservations
1N HCl, 60°C, 10h ~26%Major degradation product observed.
1N NaOH, 60°C, 10h ~24%Multiple degradation products formed.
5% H2O2, RT, 18h ~16%One major oxidative degradant observed.
Thermal (105°C, 24h) < 1%Nilotinib is stable to thermal stress.
Photolytic (ICH Q1B) < 1%Nilotinib is stable to photolytic stress.

Visualizations

G cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Processing & Reporting Nilotinib_API Nilotinib API / Drug Product Dissolution Dissolution in Diluent Nilotinib_API->Dissolution Reference_Std Nilotinib & Impurity Reference Standards Reference_Std->Dissolution Spiking Spiking of Impurities Dissolution->Spiking Sample_Sol Sample Solution Preparation Dissolution->Sample_Sol Working_Std Working Standard Preparation Spiking->Working_Std Injection Inject Sample & Standard Working_Std->Injection Sample_Sol->Injection UPLC_System UPLC System with PDA Detector Column C18 Column (e.g., Shim-pack XR-ODS II) UPLC_System->Column Mobile_Phase Gradient Elution Column->Mobile_Phase Mobile_Phase->Injection Chromatogram Data Acquisition (Chromatogram) Injection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification of Impurities Integration->Quantification Validation Method Validation (ICH Q2(R1)) Quantification->Validation Report Generate Report Validation->Report

Caption: Experimental workflow for Nilotinib impurity profiling by UPLC.

G cluster_impurities Potential Impurities cluster_degradation_pathways Degradation Pathways Nilotinib Nilotinib Process_Imp Process-Related Impurities (e.g., starting materials, intermediates) Nilotinib->Process_Imp Synthesis Degradation_Prod Degradation Products Nilotinib->Degradation_Prod Degradation Hydrolysis Hydrolysis (Acidic/Basic) Hydrolysis->Degradation_Prod Oxidation Oxidation Oxidation->Degradation_Prod Thermal Thermal Thermal->Degradation_Prod Photolysis Photolysis Photolysis->Degradation_Prod

Caption: Logical relationship between Nilotinib and its impurities.

Conclusion

The UPLC method described in this application note is a rapid, sensitive, and robust analytical tool for the impurity profiling of Nilotinib. The method has been successfully validated according to ICH guidelines and is demonstrated to be stability-indicating. Its implementation in a quality control or research environment will contribute to ensuring the quality, safety, and efficacy of Nilotinib-containing pharmaceutical products.

References

sample preparation for Nilotinib impurity analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on Sample Preparation for Nilotinib Impurity Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1][2] The presence of impurities in the drug substance or drug product can impact its efficacy and safety. Therefore, robust analytical methods for the identification, quantification, and control of these impurities are critical. A crucial step in this process is the sample preparation, which must be tailored to the nature of the sample (bulk drug, dosage form, or biological matrix) and the specific impurities being investigated. This application note details protocols for sample preparation for the analysis of process-related impurities and degradation products of Nilotinib.

Sample Preparation from Bulk Pharmaceutical Ingredient (API)

The initial step for analyzing impurities in the bulk drug substance involves dissolving the sample in an appropriate solvent to create a stock solution. The choice of solvent is critical to ensure complete dissolution of Nilotinib and its potential impurities while being compatible with the subsequent chromatographic analysis.

Protocol 1: General Stock Solution Preparation

  • Accurately weigh 10 mg of the Nilotinib working standard or sample.[3]

  • Transfer the powder into a 100 mL volumetric flask.[3]

  • Add a sufficient amount of diluent (see Table 1 for options) and sonicate for 5-10 minutes to ensure complete dissolution.[4]

  • Make up the volume to the mark with the diluent to achieve a concentration of 100 µg/mL.

  • Further dilutions can be made from this stock solution as required for the specific analytical method. For instance, diluting 1.5 mL of the stock solution to 10 mL results in a 15 µg/mL solution.

  • Filter the final solution through a 0.45 µm membrane filter before injection into the HPLC or UPLC system.

Table 1: Solvents and Diluents for Nilotinib API Sample Preparation

Diluent CompositionApplicationReference
Acetonitrile and Water (50:50, v/v)Preparation of standard and sample solutions for RP-HPLC analysis.
Acetonitrile and Water (80:20, v/v)Used as Diluent 1 for preparing stock solutions of specific impurities.
N,N-Dimethylacetamide and Diluent 1 (3:2, v/v)Used as Diluent 2 for preparing standard and test solutions for genotoxic impurity analysis.
MethanolUsed for diluting samples after forced degradation studies.

Forced Degradation Studies for Impurity Profiling

Forced degradation, or stress testing, is essential for identifying potential degradation products that may form during the shelf life of a drug product. These studies also help establish the stability-indicating properties of the analytical method. Nilotinib has been shown to degrade in acidic, basic, and oxidative conditions, while it remains stable under thermal and photolytic stress.

Experimental Workflow for Forced Degradation and Analysis

G cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis Nilotinib_API Nilotinib Bulk Drug (API) Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL) Nilotinib_API->Stock_Solution Acid Acid Hydrolysis (1N HCl, 60°C, 10h) Stock_Solution->Acid Base Base Hydrolysis (1N NaOH, 60°C, 10h) Stock_Solution->Base Oxidative Oxidative Degradation (5% H2O2, RT, 18h) Stock_Solution->Oxidative Thermal Thermal (Stable) Stock_Solution->Thermal Photo Photolytic (Stable) Stock_Solution->Photo Neutralize Neutralize & Dilute Sample Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize Analysis UPLC-MS / HPLC Analysis Neutralize->Analysis Characterization Impurity Identification & Characterization (NMR, HRMS) Analysis->Characterization

Caption: Workflow for Nilotinib forced degradation studies.

Protocol 2: Forced Degradation Methodologies

  • Acid-Induced Degradation :

    • To a solution of Nilotinib, add 1N HCl.

    • Keep the mixture at 60°C for 10 hours in the dark to exclude photolytic effects.

    • After the incubation period, withdraw a sample, allow it to cool, and neutralize it with an appropriate molarity of NaOH.

    • Dilute the neutralized sample with a suitable diluent (e.g., methanol) to the desired concentration for analysis.

  • Base-Induced Degradation :

    • To a solution of Nilotinib, add 1N NaOH.

    • Keep the mixture at 60°C for 10 hours in the dark.

    • After incubation, withdraw a sample, cool, and neutralize with an appropriate molarity of HCl.

    • Dilute the neutralized sample with a diluent for analysis.

  • Oxidative Degradation :

    • Treat a solution of Nilotinib with 5% H₂O₂.

    • Keep the solution at room temperature for up to 18 hours.

    • Withdraw a sample and dilute it with a diluent for immediate analysis.

Table 2: Summary of Forced Degradation Conditions and Results

Stress ConditionReagent/ConditionTime & TemperatureTotal Degradation (%)Major Impurities FormedReference
Acidic1N HCl10 hours, 60°C26.17%DP-1
Basic1N NaOH10 hours, 60°C23.71%DP-1, DP-2
Oxidative5% H₂O₂18 hours, RT16.21%DP-3
Photolytic--No degradation observed-
Thermal--No degradation observed-

Table 3: Identified Degradation Products (DP) of Nilotinib

ImpurityNameMolecular FormulaMolecular Mass ( g/mol )Formed UnderReference
DP-14-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acidC₁₇H₁₄N₄O₂306.11Acidic, Basic
DP-23-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)anilineC₁₁H₁₀F₃N₃241.08Basic
DP-33-(2-(2-methyl-5-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenylcarbamoyl)phenylamino)pyrimidin-4-yl)pyridine 1-oxideC₂₈H₂₂F₃N₇O₂545.18Oxidative

Sample Preparation from Biological Matrices (Human Plasma)

For therapeutic drug monitoring or pharmacokinetic studies, Nilotinib and its metabolites must be extracted from complex biological matrices like plasma.

Workflow for Plasma Sample Preparation

G cluster_lle Liquid-Liquid Extraction (LLE) cluster_pp Protein Precipitation (PP) Plasma Human Plasma Sample (0.2 mL) IS Add Internal Standard (IS) Plasma->IS LLE_Solvent Add Ethyl Acetate IS->LLE_Solvent PP_Solvent Add Acetonitrile IS->PP_Solvent Vortex_LLE Vortex & Centrifuge LLE_Solvent->Vortex_LLE Evaporate Evaporate Supernatant Vortex_LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject into UPLC-MS/MS System Reconstitute->Analysis Vortex_PP Vortex & Centrifuge PP_Solvent->Vortex_PP Collect Collect Supernatant Vortex_PP->Collect Collect->Analysis

Caption: Plasma sample preparation workflows.

Protocol 3: Liquid-Liquid Extraction (LLE)

  • Pipette a known volume of human plasma into a microcentrifuge tube.

  • Add an internal standard (e.g., gliquidone).

  • Add ethyl acetate as the extraction solvent.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the upper organic layer (containing the drug) to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase used for the UPLC-MS/MS analysis.

Protocol 4: Protein Precipitation

  • Pipette 0.2 mL of human plasma or serum into a microcentrifuge tube.

  • Add an internal standard.

  • Add acetonitrile to precipitate the plasma proteins.

  • Vortex the sample vigorously.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Carefully collect the supernatant and inject it directly into the LC-MS system for analysis.

Conclusion

The selection of an appropriate sample preparation protocol is fundamental to the successful analysis of Nilotinib and its impurities. For bulk drug substances, simple dissolution followed by dilution is often sufficient. However, to understand the stability profile, a systematic forced degradation study involving acidic, basic, and oxidative stress is required to generate and identify potential degradation products. For bioanalytical applications, more complex procedures like liquid-liquid extraction or protein precipitation are necessary to remove interferences from the biological matrix. The methods described provide a robust foundation for researchers developing and validating analytical procedures for Nilotinib.

References

Troubleshooting & Optimization

resolving co-eluting peaks in Nilotinib HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving co-eluting peaks and other common issues encountered during the HPLC analysis of Nilotinib.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-eluting peaks in Nilotinib HPLC analysis?

Co-eluting peaks in Nilotinib HPLC analysis can arise from several factors, including:

  • Inadequate chromatographic resolution: The chosen HPLC method may not have sufficient selectivity to separate Nilotinib from its impurities or degradation products.

  • Presence of related substances: Impurities from the synthesis process or degradation products formed during storage or sample preparation can have similar retention times to Nilotinib.[1][2][3]

  • Matrix effects: Excipients in the pharmaceutical formulation can interfere with the Nilotinib peak.

  • Improper method parameters: Sub-optimal mobile phase composition, pH, column temperature, or flow rate can lead to poor separation.[4][5]

Q2: How can I identify if a peak is co-eluting?

Several indicators can suggest the presence of co-eluting peaks:

  • Peak shape abnormalities: Look for peak fronting, tailing, or shoulders on the Nilotinib peak. A pure compound should ideally produce a symmetrical Gaussian peak.

  • Inconsistent peak purity analysis: If using a Diode Array Detector (DAD) or Mass Spectrometer (MS), peak purity analysis across the peak will fail if multiple components are present.

  • Variable retention times: Fluctuations in the retention time of the main peak across different runs could indicate interference.

Q3: What are the known degradation products of Nilotinib that I should be aware of?

Forced degradation studies have shown that Nilotinib is susceptible to degradation under acidic, basic, and oxidative conditions. Key degradation products to consider include:

  • Acid degradation product (DP-1): 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acid.

  • Base degradation product (DP-2): 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.

  • Oxidative degradation product (DP-3): 3-(2-(2-methyl-5-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenylcarbamoyl) phenylamino)pyrimidin-4-yl)pyridine 1-oxide.

Nilotinib is generally stable under thermal and photolytic conditions.

Troubleshooting Guides

Issue 1: Poor resolution between Nilotinib and an impurity peak.

This is a common issue that can often be resolved by systematically adjusting the chromatographic parameters.

Troubleshooting Workflow:

G start Start: Poor Peak Resolution step1 Adjust Mobile Phase Strength (e.g., decrease organic solvent %) start->step1 step2 Modify Mobile Phase pH step1->step2 No Improvement end Resolution Achieved step1->end Resolution Improved step3 Change Organic Modifier (e.g., Acetonitrile to Methanol) step2->step3 No Improvement step2->end Resolution Improved step4 Optimize Column Temperature step3->step4 No Improvement step3->end Resolution Improved step5 Change Stationary Phase (e.g., C18 to Phenyl or Cyano) step4->step5 No Improvement step4->end Resolution Improved step5->end Resolution Improved no_res Resolution Still Poor step5->no_res

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of the analytes, which can often lead to better separation. This should be the first parameter to investigate due to its simplicity.

  • Modify Mobile Phase pH: If Nilotinib and the co-eluting peak have different pKa values, adjusting the pH of the mobile phase can alter their ionization states and significantly impact their retention behavior, thereby improving separation. Nilotinib has pKa values of 2.1 and 5.4.

  • Change the Organic Modifier: The choice of organic solvent can influence selectivity. If acetonitrile is used initially, switching to methanol or vice versa can alter the elution order and improve resolution.

  • Optimize Column Temperature: Increasing the column temperature can improve peak efficiency and sometimes alter selectivity. However, excessively high temperatures can degrade the column.

  • Change the Stationary Phase: If modifications to the mobile phase are unsuccessful, changing the column chemistry is a powerful tool. If a C18 column is being used, consider switching to a phenyl or cyano column to introduce different separation mechanisms, such as π-π interactions.

Issue 2: Peak fronting or tailing of the Nilotinib peak.

Poor peak shape can compromise the accuracy of quantification.

Troubleshooting Steps:

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting the sample and re-injecting.

  • Address Secondary Interactions: Peak tailing is often caused by interactions between basic analytes like Nilotinib and acidic silanol groups on the silica-based column packing.

    • Lower Mobile Phase pH: Decreasing the pH can suppress the ionization of silanol groups.

    • Add a Basic Modifier: Incorporating a small amount of a basic additive like triethylamine (TEA) into the mobile phase can mask the active silanol sites, though this is less necessary with modern high-purity silica columns.

  • Ensure Proper Mobile Phase Buffering: Inadequate buffering can lead to inconsistent ionization of the analyte, resulting in peak distortion. Ensure the buffer has sufficient capacity at the chosen pH.

  • Regenerate or Replace the Column: A contaminated or old column can lead to poor peak shape. Try flushing the column with a strong solvent or, if necessary, replace it.

Data Presentation

Table 1: Example HPLC Method Parameters for Nilotinib Analysis

ParameterMethod 1Method 2Method 3
Column Thermo Scientific C18 (250mm x 4.6mm, 5µm)Waters Xterra RP-18 (150mm x 4.6mm, 3.5µm)Zorbax Eclipse Plus C18 (100mm x 4.6mm, 3.5µm)
Mobile Phase 0.1% Trifluoroacetic acid buffer: Acetonitrile (65:35 v/v)10mM Ammonium formate (pH 3.5): Acetonitrile (Gradient)10mM KH2PO4: Acetonitrile (54.5:45.5% v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection 260 nm250 nm265 nm
Column Temp. 40°C40°CAmbient
Retention Time 5.888 min4.37 minNot specified

Experimental Protocols

Protocol 1: General Troubleshooting for Co-eluting Peaks

This protocol outlines a systematic approach to resolving co-eluting peaks.

Logical Relationship Diagram:

G A Observe Co-elution B Modify Mobile Phase A->B C Modify HPLC Hardware A->C D Decrease Organic % B->D E Adjust pH B->E F Change Solvent Type B->F G Change Column C->G H Optimize Temperature C->H I Resolution Achieved D->I E->I F->I G->I H->I

Caption: Logical approach to resolving co-elution.

  • Initial Assessment:

    • Confirm the presence of co-elution through visual inspection of the peak shape or by using peak purity analysis tools.

    • Review the existing HPLC method and the chemical properties of Nilotinib and any known impurities.

  • Mobile Phase Optimization (Iterative Process):

    • Solvent Strength: Prepare a series of mobile phases with decreasing organic solvent concentration (e.g., in 5% increments) and inject the sample.

    • pH Adjustment: If the initial mobile phase is unbuffered, introduce a buffer and adjust the pH. If already buffered, adjust the pH in small increments (e.g., 0.2-0.5 units) away from the pKa of Nilotinib.

    • Solvent Selectivity: If using acetonitrile, prepare a mobile phase with methanol at a concentration that gives a similar retention time and assess the separation.

  • Instrument Parameter Optimization:

    • Temperature: Set the column oven to a higher temperature (e.g., increase in 5°C increments) and evaluate the effect on resolution.

    • Flow Rate: A lower flow rate can sometimes improve resolution, but it will increase the run time.

  • Stationary Phase Evaluation:

    • If the above steps do not yield satisfactory results, select a column with a different stationary phase (e.g., Phenyl-Hexyl or Cyano) and re-optimize the mobile phase.

Protocol 2: Preparation of Standard and Sample Solutions for Nilotinib Analysis

This protocol is based on a published method for Nilotinib capsule analysis.

  • Diluent Preparation: Prepare a mixture of water and acetonitrile (50:50 v/v).

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of Nilotinib working standard and transfer it to a 100 mL volumetric flask.

    • Add a portion of the diluent and sonicate to dissolve.

    • Make up to the mark with the diluent.

  • Working Standard Solution (15 µg/mL):

    • Pipette 1.5 mL of the standard stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the diluent.

  • Sample Solution (from 150 mg capsules):

    • Weigh the contents of several capsules and calculate the average weight.

    • Accurately weigh a quantity of the powdered capsule contents equivalent to 150 mg of Nilotinib and transfer it to a 100 mL volumetric flask.

    • Add diluent, sonicate to dissolve the active ingredient, and then make up to the mark with diluent. This yields a 1500 µg/mL solution. Further dilutions may be necessary to bring the concentration within the linear range of the method.

References

Technical Support Center: Nilotinib Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nilotinib Acid detection. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting and quantifying Nilotinib?

A1: The most prevalent methods for Nilotinib quantification are High-Performance Liquid Chromatography (HPLC) coupled with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][2][3] Newer methods involving electrochemical sensors and spectroscopic techniques are also being developed for rapid and sensitive detection.[4][5]

Q2: What is the achievable sensitivity for Nilotinib detection with different methods?

A2: The sensitivity, often expressed as the Lower Limit of Quantification (LLOQ) or Limit of Detection (LOD), varies significantly between methods. LC-MS/MS and UPLC-MS/MS methods generally offer the highest sensitivity, with LLOQs reported as low as 2.4 ng/mL and 2.5 ng/mL, respectively. HPLC-UV methods are typically less sensitive, with LODs in the range of 5 to 90 ng/mL. Novel electrochemical sensors have shown promising results with an LOD of 11.8 ng/mL. Spectroscopic fluorescence methods have also demonstrated high sensitivity with an LOD of 0.008 µg/mL.

Q3: What are the key sample preparation steps for analyzing Nilotinib in biological matrices like plasma?

A3: Common sample preparation for Nilotinib analysis in plasma or serum involves protein precipitation, followed by liquid-liquid extraction or solid-phase extraction (SPE). Protein precipitation is often achieved using acetonitrile. Liquid-liquid extraction may use solvents like ethyl acetate. SPE cartridges, such as Oasis HLB, are also utilized for sample clean-up.

Q4: How can I ensure the stability of Nilotinib in my samples and stock solutions?

A4: Nilotinib stock solutions are typically prepared in DMSO or a mixture of acetonitrile and water and should be stored at -80°C in the dark. Working solutions are often freshly prepared by diluting the stock solution. For biological samples, plasma is usually separated by centrifugation and stored at -70°C or -80°C until analysis. Studies have shown that Nilotinib is stable in plasma for several months at -80°C and can undergo multiple freeze-thaw cycles without significant degradation.

Troubleshooting Guides

HPLC & LC-MS/MS Methods
Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column degradation or contamination. - Sample overload.- Adjust the mobile phase pH. Nilotinib is a basic compound, so an acidic mobile phase (e.g., with formic or acetic acid) often improves peak shape. - Flush the column with a strong solvent or replace the column. - Dilute the sample to a lower concentration.
Low Signal Intensity / Poor Sensitivity - Suboptimal ionization in the mass spectrometer. - Inefficient sample extraction and recovery. - Ion suppression from the sample matrix.- Optimize MS parameters, such as cone voltage and collision energy. Electrospray ionization (ESI) in positive mode is commonly used. - Evaluate and optimize the extraction procedure to maximize recovery. - Improve sample clean-up to remove interfering matrix components. An isotope-labeled internal standard can help compensate for matrix effects.
Inconsistent Retention Times - Fluctuation in mobile phase composition or flow rate. - Temperature variations. - Column equilibration issues.- Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or pressure fluctuations. - Use a column oven to maintain a constant temperature. - Ensure the column is adequately equilibrated with the mobile phase before each run.
High Background Noise - Contaminated mobile phase or LC system. - Impure reagents or solvents. - Detector issues.- Use high-purity (e.g., HPLC or LC-MS grade) solvents and reagents. - Flush the entire LC system with a cleaning solution. - Check the detector lamp (for UV) or clean the MS ion source.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for Nilotinib detection.

MethodMatrixLLOQ (ng/mL)LOD (ng/mL)Linear Range (ng/mL)Reference
LC-MS/MSHuman Plasma/Serum5-5 - 5000
Electrochemical SensorHuman Urine/Pharmaceuticals-11.859.7 - 11200
HPLC-UVHuman Plasma12590125 - 7000
RP-HPLCBulk & Pharmaceutical Dosage31.6310.432000 - 10000
LC-MSBlood Plasma2.5-2.5 - 2000
HPLC-UVHuman Plasma-550 - 2500
UPLC-MS/MSHuman Plasma2.4-2.4 - 4700
SpectrofluorimetrySpiked Human Plasma26840 - 700
RP-HPLCBulk Drug238.478.5400 - 150000

Experimental Protocols

High-Sensitivity LC-MS/MS Method for Nilotinib in Human Plasma

This protocol is based on a validated method for sensitive and accurate quantification.

a. Sample Preparation (Protein Precipitation):

  • To 200 µL of human plasma, add an internal standard.

  • Add acetonitrile for protein precipitation.

  • Vortex the mixture.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

b. Chromatographic Conditions:

  • Column: Hydro-Synergi column.

  • Mobile Phase: A gradient of 0.1% formic acid in methanol and water.

  • Flow Rate: As optimized for the specific column and system.

c. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific transitions for Nilotinib and the internal standard.

Electrochemical Detection of Nilotinib

This protocol outlines the use of a novel composite electrode for sensitive detection.

a. Electrode Preparation:

  • Synthesize the CoS@Nitrogen-Doped Amorphous Porous Carbon (CoS@NAPC) composite.

  • Modify a Glassy Carbon Electrode (GCE) with the CoS@NAPC composite.

b. Electrochemical Measurement:

  • Use Differential Pulse Voltammetry (DPV) for analysis.

  • Record the anodic current response of Nilotinib at the modified electrode surface.

  • Correlate the current intensity to the Nilotinib concentration.

Visualizations

experimental_workflow_lc_ms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (Gradient Elution) supernatant->lc_separation Inject ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for Nilotinib detection by LC-MS/MS.

experimental_workflow_electrochemical cluster_electrode Electrode Preparation cluster_measurement Electrochemical Measurement synthesis Synthesize CoS@NAPC Composite modification Modify GCE with CoS@NAPC synthesis->modification sample_addition Introduce Sample to Electrochemical Cell modification->sample_addition dpv Perform Differential Pulse Voltammetry (DPV) sample_addition->dpv analysis Measure Anodic Current and Quantify dpv->analysis

Caption: Workflow for electrochemical detection of Nilotinib.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Poor Sensitivity cause1 Suboptimal MS Parameters issue->cause1 cause2 Inefficient Extraction issue->cause2 cause3 Matrix Effect (Ion Suppression) issue->cause3 solution1 Optimize Cone Voltage & Collision Energy cause1->solution1 solution2 Optimize Extraction Protocol cause2->solution2 solution3 Improve Sample Clean-up / Use IS cause3->solution3

Caption: Troubleshooting logic for low sensitivity issues.

References

Technical Support Center: Minimizing Nilotinib Acid Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Nilotinib Acid, a critical degradation product, during the manufacturing of Nilotinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

A1: this compound, chemically known as 4-methyl-3-(4-(pyridin-3-yl) pyrimidin-2-ylamino) benzoic acid, is a primary degradation product of Nilotinib.[1][2] It is formed through the hydrolysis of the amide bond in the Nilotinib molecule.[3][4] This reaction is particularly susceptible to acidic and basic conditions during the manufacturing process.[1]

Q2: Why is it important to control this compound formation?

A2: Controlling the formation of this compound is crucial as it is considered an impurity. Regulatory agencies require strict control over impurities in drug substances and products to ensure their safety and efficacy. The presence of degradation products like this compound can impact the quality and stability of the final drug product.

Q3: What are the primary process parameters that influence the formation of this compound?

A3: The primary process parameters that influence this compound formation are pH, temperature, and reaction time. Exposure to strong acids or bases, elevated temperatures, and prolonged processing times can significantly accelerate the hydrolysis of the amide linkage in Nilotinib, leading to increased levels of this compound.

Q4: Is Nilotinib sensitive to other stress conditions?

A4: While Nilotinib is most susceptible to acidic and basic hydrolysis, forced degradation studies have shown it can also degrade under oxidative conditions. However, it has been found to be relatively stable under photolytic and thermal stress.

Troubleshooting Guides

Issue 1: High levels of this compound detected in the crude product.
Potential Cause Recommended Action
Inadequate pH control during synthesis or work-up. Ensure strict pH monitoring and control throughout the process. The optimal pH for Nilotinib stability is near neutral. Avoid exposure to strongly acidic or basic conditions.
Elevated process temperatures. Optimize the process to run at the lowest effective temperature. Implement efficient cooling systems to prevent temperature excursions. Nilotinib is stable up to 193°C, but degradation can occur at lower temperatures over time.
Prolonged reaction or holding times. Minimize the duration of process steps where Nilotinib is in solution, especially under non-optimal pH or temperature conditions.
Presence of reactive impurities in starting materials or solvents. Qualify all raw materials to ensure they are free from acidic or basic impurities that could catalyze degradation.
Issue 2: Inconsistent this compound levels between batches.
Potential Cause Recommended Action
Variability in raw material quality. Implement stringent specifications and testing for all incoming raw materials, including solvents and reagents.
Inconsistent process control. Ensure that all process parameters (pH, temperature, time) are tightly controlled and reproducible for each batch. Utilize process analytical technology (PAT) for real-time monitoring where feasible.
Equipment cleaning and changeover procedures. Validate cleaning procedures to prevent cross-contamination from other processes that may introduce acidic or basic residues.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Nilotinib Stability

This protocol outlines a typical forced degradation study to identify the conditions under which Nilotinib degrades to form this compound.

1. Materials:

  • Nilotinib drug substance

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • Validated stability-indicating HPLC method

2. Procedure:

  • Acid Hydrolysis: Dissolve Nilotinib in a suitable solvent and treat with 0.1 M and 1 M HCl. Heat the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Treat a solution of Nilotinib with 0.1 M and 1 M NaOH at a controlled temperature for a defined period.

  • Oxidative Degradation: Treat a solution of Nilotinib with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose solid Nilotinib to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of Nilotinib to UV and visible light.

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, dilute appropriately, and analyze by a validated stability-indicating HPLC method to quantify Nilotinib and this compound.

Protocol 2: HPLC Method for Quantification of Nilotinib and this compound

This is a general example of an HPLC method for the analysis of Nilotinib and its degradation products. Method optimization and validation are critical.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water, B: Acetonitrile (Gradient elution may be required)
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Column Temperature 40°C
Injection Volume 10 µL

Data Presentation

Table 1: Summary of Nilotinib Forced Degradation Results
Stress Condition % Degradation of Nilotinib Major Degradation Product(s)
1 M HCl, 60°C, 10 hours26.17%This compound (DP-1)
1 M NaOH, 60°C, 10 hours23.71%This compound (DP-1) and 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (DP-2)
5% H₂O₂, RT, 18 hours16.21%Oxidative degradation products
Thermal (Solid)Stable-
PhotolyticStable-

Visualizations

Diagram 1: Nilotinib Hydrolysis Pathway

This diagram illustrates the chemical transformation of Nilotinib into this compound and another degradation product through hydrolysis.

G Nilotinib Nilotinib Nilotinib_Acid This compound (DP-1) Nilotinib->Nilotinib_Acid  Hydrolysis (Acid or Base) Amine_Product 3-(4-methyl-1H-imidazol-1-yl)-5- (trifluoromethyl)aniline (DP-2) Nilotinib->Amine_Product  Hydrolysis (Acid or Base)

Caption: Hydrolysis of Nilotinib to form this compound.

Diagram 2: Troubleshooting Logic for High this compound Levels

This workflow provides a logical approach to troubleshooting the root cause of elevated this compound.

G start High this compound Detected check_ph Review pH Control Data start->check_ph ph_issue pH Out of Specification? check_ph->ph_issue check_temp Review Temperature Profiles temp_issue Temperature Excursion? check_temp->temp_issue check_time Review Process Durations time_issue Extended Hold Times? check_time->time_issue ph_issue->check_temp No implement_ph_capa Implement Corrective Action for pH Control ph_issue->implement_ph_capa Yes temp_issue->check_time No implement_temp_capa Implement Corrective Action for Temperature Control temp_issue->implement_temp_capa Yes implement_time_capa Optimize Process Timing time_issue->implement_time_capa Yes end This compound Levels Controlled time_issue->end No (Further Investigation Required) implement_ph_capa->end implement_temp_capa->end implement_time_capa->end

Caption: Troubleshooting workflow for high this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed methodologies for researchers, scientists, and drug development professionals working on the analytical separation of Nilotinib and its related compounds. The focus is on enhancing chromatographic resolution to ensure accurate quantification and impurity profiling.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of Nilotinib.

Q1: How can I improve the separation between Nilotinib and its closely eluting process impurities?

A1: Achieving adequate resolution, typically a resolution factor (Rs) of >2.0, is critical.[1] If you are observing poor separation, consider the following troubleshooting steps:

  • Optimize Mobile Phase Composition:

    • pH Adjustment: The pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like Nilotinib and its impurities. For a reversed-phase method, systematically adjust the pH of the buffer (e.g., phosphate or formate buffer) within a range of 3.0 to 5.0.[2][3][4] Small changes in pH can alter the ionization state of the analytes, leading to improved separation.

    • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.[5] A lower percentage of the organic modifier generally increases retention times and can improve the resolution between early-eluting peaks.

    • Solvent Type: If using acetonitrile, consider switching to methanol or a combination of both. The different solvent properties can alter the selectivity of the separation.

  • Adjust the Gradient Program (for gradient elution):

    • Shallow Gradient: A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) can significantly enhance the resolution between closely eluting compounds.

    • Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition where the critical pair of peaks is eluting.

  • Evaluate Column Chemistry:

    • If resolution is still insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 packing material with alternative end-capping). Different column chemistries offer different selectivities.

Q2: What should I do if the Nilotinib peak is tailing?

A2: Peak tailing can compromise peak integration and accuracy. Here are potential solutions:

  • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for Nilotinib. A pH that is too close to the pKa of the compound can cause peak tailing.

  • Use a Suitable Buffer: A mobile phase with an appropriate buffer, such as phosphate or ammonium formate, can help maintain a consistent pH and improve peak shape.

  • Sample Overload: Injecting too high a concentration of the sample can lead to peak tailing. Try diluting your sample and re-injecting.

  • Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.

  • Column Degradation: The column itself may be degraded. If other troubleshooting steps fail, try a new column.

Q3: My retention times are shifting between injections. What is the cause?

A3: Retention time shifts can indicate a lack of system stability.

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to variability. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

  • Fluctuating Column Temperature: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.

  • Pump Performance: Check the HPLC or UPLC pump for leaks and ensure it is delivering a consistent flow rate.

Q4: How can I develop a stability-indicating method for Nilotinib?

A4: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.

  • Forced Degradation Studies: Subject Nilotinib to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The drug has been shown to degrade in acidic, basic, and oxidative environments.

  • Method Development: Develop a chromatographic method that can resolve Nilotinib from all the degradation products formed during the forced degradation studies. This often requires a gradient elution method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of Nilotinib in the presence of its impurities and degradants, ensuring that the main peak is not co-eluting with any other compound.

Experimental Protocols and Data

UPLC Method for Nilotinib and Process-Related Impurities

This method is designed for the quantitative determination of Nilotinib hydrochloride and four of its process-related and degradation impurities.

Sample and Standard Preparation:

  • Diluent: Prepare the diluent as required by the specific method.

  • Standard Solution: Prepare a working standard of Nilotinib hydrochloride and its related compounds at a concentration of approximately 5 µg/mL each in the diluent.

  • Sample Solution: Disperse 100 mg of the drug substance powder in 10 mL of diluent in a 100-mL volumetric flask. Shake the flask on a rotary shaker for 2 minutes, sonicate for 2 minutes, and then dilute to volume with the diluent to achieve a concentration of 1.0 mg/mL. Filter the solution through a 0.45-µm Nylon 66 membrane filter.

Chromatographic Conditions:

ParameterCondition
Instrument Ultra Performance Liquid Chromatography (UPLC) System
Column Shim-pack XR-ODS II, 75 × 3.0 mm, 1.8-µm
Mobile Phase Gradient combination (specifics to be optimized)
Flow Rate 0.6 mL/min
Detection Wavelength 260 nm
Column Temperature To be optimized
Injection Volume To be optimized
RP-HPLC Method for Nilotinib

This method is suitable for the routine analysis of Nilotinib in bulk and pharmaceutical dosage forms.

Sample and Standard Preparation:

  • Mobile Phase: Prepare a mixture of acetonitrile and phosphate buffer (pH 5) in a 60:40 v/v ratio. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of Nilotinib in the mobile phase.

  • Working Standard Solutions: Dilute the stock solution with acetonitrile to prepare working standards in the desired concentration range (e.g., 2 to 10 µg/mL).

  • Sample Preparation (from capsules): Weigh and finely powder the contents of ten capsules. Transfer a quantity of powder equivalent to 100 mg of Nilotinib to a 10 mL volumetric flask. Add 8 mL of mobile phase, sonicate for at least 15 minutes, and then make up the volume to 10 mL with the mobile phase. Filter the solution through a 0.45 µm membrane filter.

Chromatographic Conditions:

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) System
Column Phenomenex enable C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate buffer (pH 5) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Injection Volume 20 µL
Temperature Ambient

Visualizations

G cluster_0 Start: Poor Resolution Observed cluster_1 Troubleshooting Steps cluster_2 Evaluation cluster_3 Outcome start Poor Resolution Between Nilotinib and Impurity step1 Adjust Mobile Phase pH (e.g., 3.0 - 5.0) start->step1 step2 Modify Organic Solvent Ratio (e.g., vary Acetonitrile %) step1->step2 step3 Optimize Gradient Profile (e.g., shallower gradient) step2->step3 step4 Change Column Chemistry (e.g., Phenyl-Hexyl) step3->step4 evaluation Is Resolution (Rs) > 2.0? step4->evaluation evaluation->step1 No end_success Resolution Achieved: Method Optimized evaluation->end_success Yes end_fail Continue Optimization or Consult Further Resources evaluation->end_fail

Caption: Troubleshooting workflow for improving chromatographic resolution.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Instrumental Analysis cluster_2 Phase 3: Data Processing prep_sample Sample/Standard Preparation (Dissolution, Dilution, Filtration) injection Sample Injection prep_sample->injection prep_mobile_phase Mobile Phase Preparation (Buffering, Mixing, Degassing) equilibration Column Equilibration prep_mobile_phase->equilibration equilibration->injection separation Chromatographic Separation (Gradient/Isocratic Elution) injection->separation detection UV Detection (e.g., 260 nm) separation->detection integration Peak Integration detection->integration quantification Quantification & Calculation integration->quantification reporting Reporting Results quantification->reporting

Caption: General experimental workflow for HPLC/UPLC analysis of Nilotinib.

References

Technical Support Center: Nilotinib Acid Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of the Nilotinib Acid reference standard.

Frequently Asked Questions (FAQs)

Q1: What is the this compound reference standard?

A: The this compound reference standard is the chemical compound 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (CAS Number: 641569-94-0).[1] It is a known degradation product and process impurity of the anti-cancer drug Nilotinib.[2][3] As a reference standard, it is used for the identification and quantification of this specific impurity in Nilotinib drug substances and products to ensure their quality, safety, and efficacy.[3]

Q2: How is this compound formed as an impurity?

A: this compound is primarily formed through the hydrolysis of the amide bond in the parent Nilotinib molecule.[4] Forced degradation studies have shown that Nilotinib degrades to form this compound under both acidic and basic conditions. It is generally stable under thermal, photolytic, and oxidative stress, although some oxidative degradation of the parent compound can occur under harsh conditions.

Q3: What are the recommended storage and handling conditions for the this compound reference standard?

A: To ensure the stability of the this compound reference standard, it is crucial to adhere to the following storage and handling guidelines:

  • Temperature: Long-term storage should be at 2-8°C (refrigerated).

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Light and Moisture: Protect from light and moisture. The compound is noted to be hygroscopic, meaning it can absorb moisture from the air, which may affect its purity and stability.

  • Handling: Use personal protective equipment, including safety goggles and gloves. Handle in a well-ventilated area or under a fume hood.

Q4: What are the known instabilities or incompatibilities of the this compound reference standard?

A: The this compound reference standard is stable under the recommended storage conditions. However, it is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. Contact with these substances should be avoided to prevent degradation of the standard.

Q5: What is the solubility of the this compound reference standard?

A: The this compound reference standard is described as a pale beige or yellow-white solid. It has slight solubility in Dimethyl Sulfoxide (DMSO) and Methanol (heating may be required).

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak corresponding to this compound in a Nilotinib sample during analysis. The Nilotinib sample may have been exposed to acidic or basic conditions, causing hydrolysis of the amide linkage. This could be due to contaminated solvents, improper pH of the mobile phase, or inappropriate sample storage.1. Verify the pH of all solutions and mobile phases used in the experiment. 2. Ensure all solvents are of high purity and free from acidic or basic contaminants. 3. Review the storage conditions of the Nilotinib sample to ensure it was protected from harsh environments.
The concentration of the this compound reference standard solution appears to decrease over time. The standard may be degrading due to improper storage. Potential factors include exposure to light, moisture (as it is hygroscopic), or incompatible materials.1. Prepare fresh solutions for each use whenever possible. 2. Store stock solutions at the recommended 2-8°C in amber vials to protect from light. 3. Ensure the solvent used is appropriate and does not promote degradation.
Inconsistent analytical results when using the this compound reference standard. This could be due to the hygroscopic nature of the solid standard, leading to inaccurate weighing. It could also result from incomplete dissolution in the chosen solvent.1. Allow the reference standard container to equilibrate to room temperature before opening to minimize moisture absorption. 2. Weigh the standard quickly in a controlled environment. 3. Ensure complete dissolution of the standard by using the appropriate solvent (e.g., DMSO or Methanol) and employing sonication or gentle heating if necessary.

Quantitative Data from Forced Degradation Studies of Nilotinib

The following table summarizes the degradation of Nilotinib under various stress conditions, highlighting the conditions that lead to the formation of this compound (referred to as DP-1 in the cited study).

Stress Condition Reagent & Temperature Duration Total Degradation (%) This compound (DP-1) Formed (%) Reference
Acid Hydrolysis 1N HCl at 60°C10 hours26.17%20.36%
Base Hydrolysis 1N NaOH at 60°C10 hours23.71%10.80%
Oxidative 5% H₂O₂18 hours16.21%Not a primary product
Photolytic N/AN/ANo degradation observedN/A
Thermal N/AN/ANo degradation observedN/A

Experimental Protocols

Protocol for Forced Degradation Studies of Nilotinib

This section details the methodologies for inducing the degradation of Nilotinib to form impurities, including this compound, as adapted from published stability-indicating assay methods.

1. Acid Hydrolysis:

  • Dissolve a known amount of Nilotinib in a suitable solvent.

  • Add 1N Hydrochloric Acid (HCl).

  • Heat the mixture at 60°C for 10 hours.

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 1N Sodium Hydroxide (NaOH).

  • Dilute the final solution with the mobile phase to the desired concentration for analysis by HPLC or UPLC.

2. Base Hydrolysis:

  • Dissolve a known amount of Nilotinib in a suitable solvent.

  • Add 1N Sodium Hydroxide (NaOH).

  • Heat the mixture at 60°C for 10 hours.

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 1N Hydrochloric Acid (HCl).

  • Dilute the final solution with the mobile phase to the desired concentration for analysis.

3. Oxidative Degradation:

  • Dissolve a known amount of Nilotinib in a suitable solvent.

  • Add 5% Hydrogen Peroxide (H₂O₂).

  • Keep the solution at room temperature for up to 18 hours.

  • After the specified time, dilute the solution with the mobile phase to the desired concentration for analysis.

Visualizations

G Nilotinib Nilotinib (Amide Bond) Nilotinib_Acid This compound (Carboxylic Acid) Nilotinib->Nilotinib_Acid  Acid/Base  Hydrolysis Other_Product 3-(4-methyl-1H-imidazol-1-yl)-5- (trifluoromethyl)aniline Nilotinib->Other_Product  Base  Hydrolysis

Caption: Degradation pathway of Nilotinib via hydrolysis.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Nilotinib Stock Solution Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 1N NaOH, 60°C) Prep->Base Oxidative Oxidation (e.g., 5% H₂O₂) Prep->Oxidative Thermal Thermal Stress Prep->Thermal Photolytic Photolytic Stress Prep->Photolytic Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photolytic->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute Analyze Analyze via Stability-Indicating Method (e.g., HPLC) Dilute->Analyze

Caption: Workflow for a forced degradation study.

References

preventing on-column degradation during Nilotinib analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing on-column degradation during the analysis of Nilotinib.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of Nilotinib degradation during HPLC analysis?

A1: Based on forced degradation studies, Nilotinib is most susceptible to degradation under acidic and basic hydrolytic conditions, as well as oxidative stress.[1][2][3][4][5] The amide linkage in the Nilotinib molecule is particularly prone to hydrolysis. Therefore, maintaining the appropriate pH of the mobile phase is critical to prevent on-column degradation.

Q2: What type of HPLC column is recommended for Nilotinib analysis?

A2: Reversed-phase C18 columns are most commonly and successfully used for the analysis of Nilotinib. These columns provide good retention and separation of Nilotinib from its potential impurities and degradation products.

Q3: What are the typical mobile phase compositions for Nilotinib analysis?

A3: A typical mobile phase for Nilotinib analysis is a mixture of an aqueous buffer and an organic solvent. Commonly used buffers include phosphate, acetate, and formate, with the pH adjusted to a range of 3.5 to 5.5. Acetonitrile is a frequently used organic modifier. The exact ratio of buffer to organic solvent will depend on the specific column and system but is often in the range of 60:40 to 35:65 (v/v).

Q4: Is Nilotinib sensitive to light or heat during analysis?

A4: Forced degradation studies have shown that Nilotinib is relatively stable under photolytic (light) and thermal (heat) conditions. While it is always good practice to protect analytical standards from prolonged exposure to light and high temperatures, on-column degradation due to these factors is less common for Nilotinib compared to hydrolytic or oxidative degradation.

Troubleshooting Guide for On-Column Degradation

This guide will help you diagnose and resolve issues related to on-column degradation of Nilotinib.

Q1: I am observing peak tailing, split peaks, or the appearance of unexpected new peaks in my chromatogram. Could this be on-column degradation?

A1: Yes, these are all common indicators of on-column degradation or other column-related issues. Peak tailing and split peaks can occur if the analyte is interacting with active sites on the column, which can be exacerbated by degradation. The appearance of new, unexpected peaks, especially those that are broad and poorly resolved, can be degradation products formed during the analysis.

Q2: How can I determine if the mobile phase pH is causing the degradation?

A2: Nilotinib is susceptible to acid and base hydrolysis. If your mobile phase pH is too low or too high, it can promote the degradation of the analyte on the column.

  • Check the pH of your mobile phase: Ensure it is within the recommended range for Nilotinib analysis (typically pH 3.5-5.5).

  • Verify the buffer capacity: Ensure your buffer concentration is sufficient to maintain the desired pH throughout the analysis.

  • Perform a stability study: Prepare Nilotinib in your mobile phase and analyze it at different time points (e.g., 0, 2, 4, 8 hours) to see if the peak area decreases or if degradation peaks appear over time.

Q3: Could metal contamination in my HPLC system be the cause of degradation?

A3: While less common, interaction with metal ions can lead to poor peak shape and potentially catalyze degradation for certain molecules. Nilotinib's structure contains functional groups that could chelate with metal ions. Metal ions can be leached from stainless steel components of the HPLC system, such as frits, tubing, and even the column itself.

  • Symptoms of metal interaction: Severe peak tailing and loss of peak area are common symptoms.

  • Troubleshooting steps:

    • Use a metal-free or bio-inert HPLC system: If available, this can help to minimize metal contamination.

    • In-line chelation column: An in-line column packed with a chelating resin can be placed between the pump and the injector to remove metallic impurities from the mobile phase.

    • Mobile phase additives: The addition of a weak chelating agent, such as citric acid, to the mobile phase can help to mitigate the effects of metal ion interactions.

Q4: My column is old. Could this be the problem?

A4: Yes, column performance degrades over time. An older column may have lost its bonded phase, exposing active silanol groups on the silica surface. These active sites can lead to strong, undesirable interactions with the analyte, causing peak tailing and potential degradation.

  • Check column performance: Inject a standard compound to check the column's efficiency and peak symmetry.

  • Wash the column: If the column is contaminated, a proper washing procedure may restore its performance.

  • Replace the column: If the column performance is still poor after washing, it may need to be replaced.

Data Presentation

Table 1: Comparison of Validated RP-HPLC Methods for Nilotinib Analysis
Parameter Method 1 Method 2 Method 3 Method 4
Stationary Phase Phenomenex enable C18 (150x4.6mm, 5µm)Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 μm)Thermo Scientific C18 (250mm x 4.6mm, 5µ)Agilent C18 (4.6×250 mm, 5µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 5) (60:40 v/v)Acetonitrile:10 mM KH2PO4 (45.5:54.5 v/v)Acetonitrile:0.1% Trifluoroacetic acid (35:65 v/v)Acetonitrile:Potassium dihydrogen phosphate (25 mM, pH 4.2) (65:35 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.2 mL/min
Detection Wavelength 260 nm265 nm260 nm265 nm
Retention Time 5.401 min6.1 min5.888 min5.1 min

Experimental Protocols

Detailed Protocol for a Validated RP-HPLC Method for Nilotinib

This protocol is based on a validated method for the analysis of Nilotinib.

1. Materials and Reagents:

  • Nilotinib reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: Phenomenex enable C18 (150x4.6mm, 5µm particle size)

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 5) in a 60:40 (v/v) ratio.

    • Phosphate Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a buffer solution. Adjust the pH to 5.0 ± 0.5 with dilute orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detection: PDA detector at 260 nm

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Nilotinib reference standard in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linearity range (e.g., 2-10 µg/mL).

4. Sample Preparation (for Pharmaceutical Dosage Form):

  • Weigh and finely powder the contents of at least 10 capsules.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Nilotinib and transfer it to a 100 mL volumetric flask.

  • Add approximately 80 mL of mobile phase and sonicate for at least 15 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Identify the Nilotinib peak by its retention time and quantify it using the calibration curve.

Visualizations

G start Start: On-Column Degradation Suspected (Peak Tailing, Split Peaks, New Peaks) check_ph Is Mobile Phase pH within Optimal Range (e.g., 3.5-5.5)? start->check_ph check_column Is the Column Old or Contaminated? check_ph->check_column Yes adjust_ph Adjust Mobile Phase pH and Re-analyze check_ph->adjust_ph No check_metal Suspect Metal Contamination? (Severe Tailing, Inert System Unavailable) check_column->check_metal No wash_column Wash or Replace Column and Re-analyze check_column->wash_column Yes add_chelator Add Weak Chelating Agent (e.g., Citric Acid) to Mobile Phase or Use In-line Chelating Column check_metal->add_chelator Yes not_resolved Problem Persists check_metal->not_resolved No resolved Problem Resolved adjust_ph->resolved wash_column->resolved add_chelator->resolved not_resolved->start Re-evaluate

Caption: Troubleshooting workflow for diagnosing on-column degradation of Nilotinib.

G cluster_column HPLC Column silanol Active Silanol Groups (-Si-OH) degraded_nilotinib Degraded Nilotinib or Poor Peak Shape silanol->degraded_nilotinib metal_ion Metal Ions (e.g., Fe³⁺, Ti⁴⁺) from Stainless Steel Frit metal_ion->degraded_nilotinib Catalyzed Degradation nilotinib Nilotinib Molecule nilotinib->silanol Undesirable Interaction (Peak Tailing) nilotinib->metal_ion Chelation

Caption: Potential on-column interactions leading to Nilotinib degradation.

G nilotinib Nilotinib C₂₈H₂₂F₃N₇O hydrolysis Acidic or Basic Hydrolysis nilotinib->hydrolysis dp1 Degradation Product 1 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid hydrolysis->dp1 dp2 Degradation Product 2 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline hydrolysis->dp2

Caption: Simplified hydrolytic degradation pathway of Nilotinib.

References

Technical Support Center: Optimizing Nilotinib Acid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Nilotinib Acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak shape during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

A1: Peak tailing for this compound is a common issue that can compromise the accuracy and precision of your analysis.[1][2] Tailing is often caused by secondary interactions between the analyte and the stationary phase, or other issues within the chromatographic system.[1][2]

Potential Causes and Solutions:

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in the this compound molecule, leading to peak tailing.[2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thereby reducing these secondary interactions. Using a mobile phase with a pH between 2.5 and 4.2 has been shown to produce sharp peaks for Nilotinib. For example, a mobile phase consisting of potassium dihydrogen phosphate buffer (25 mM, pH=4.2) and acetonitrile (35:65 v/v) has been used successfully.

    • Solution 2: Use an Ion-Pairing Reagent: Add an acidic modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or 0.1% acetic acid. These reagents can mask the active silanol sites and improve peak symmetry.

    • Solution 3: Employ an End-Capped Column: Use a modern, high-purity, end-capped C18 column. End-capping minimizes the number of accessible free silanols.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak tailing.

    • Solution: Reduce the sample concentration or the injection volume. Linearity for Nilotinib has been demonstrated in ranges from 0.05 to 50 µg/mL in various studies, suggesting that operating within these ranges should prevent overload.

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution 1: Use a Guard Column: A guard column can protect the analytical column from strongly retained or reactive compounds in the sample matrix.

    • Solution 2: Column Washing: Flush the column with a strong solvent to remove contaminants.

    • Solution 3: Replace the Column: If the column is old or has been used extensively with complex matrices, it may need to be replaced.

Q2: I am observing peak fronting for this compound. What could be the cause?

A2: Peak fronting is less common than tailing but can occur under certain conditions.

Potential Causes and Solutions:

  • Sample Overload: This is the most common cause of peak fronting.

    • Solution: Dilute the sample or decrease the injection volume.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is of similar or weaker strength than the mobile phase. A mixture of water and acetonitrile (50:50) has been successfully used as a diluent.

Q3: My this compound peak is broad. How can I improve its sharpness?

A3: Broad peaks can lead to poor resolution and reduced sensitivity.

Potential Causes and Solutions:

  • Large Dead Volume: Excessive tubing length or poorly made connections can increase the system's dead volume, leading to peak broadening.

    • Solution: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all fittings are properly tightened.

  • Column Inefficiency: An old or poorly packed column will result in broader peaks.

    • Solution: Replace the column with a new, high-efficiency column. Columns with smaller particle sizes (e.g., 3.5 µm or 5 µm) generally provide sharper peaks.

  • Mobile Phase Flow Rate: A flow rate that is too high or too low can lead to peak broadening.

    • Solution: Optimize the flow rate. For this compound analysis, flow rates of 1.0 mL/min to 1.2 mL/min have been shown to be effective.

  • Inappropriate Mobile Phase Composition: The choice and proportion of organic modifier and buffer can significantly impact peak width.

    • Solution: Experiment with different mobile phase compositions. Several studies have found that a mixture of acetonitrile and an aqueous buffer (such as phosphate or TFA) provides good peak shape for Nilotinib.

Quantitative Data Summary

The following tables summarize the chromatographic conditions from several published methods for the analysis of Nilotinib, which have demonstrated good peak shape.

Table 1: Mobile Phase Compositions and pH

ReferenceMobile Phase CompositionpH
Journal of Chemical Health Risks0.1% Trifluoroacetic acid: Acetonitrile (65:35 v/v)N/A
AK's journal10 mM KH2PO4: Acetonitrile (54.5:45.5% v/v)N/A
Progress in Chemical and Biochemical Research25 mM Potassium dihydrogen phosphate buffer: Acetonitrile (35:65 v/v)4.2
Development and Validation of RP-HPLC MethodAcetonitrile: Phosphate buffer (60:40 %v/v)5.0
IJNRDMethanol: Water (80:20) with 0.1% Acetic AcidN/A

Table 2: Chromatographic Parameters

ReferenceColumnFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)
Journal of Chemical Health RisksHemochrom C18 (250mm x 4.6mm, 5µ)1.02605.88
AK's journalZorbax Eclipses C18 (100mm x 4.6mm, 3.5µm)1.0265N/A
Progress in Chemical and Biochemical ResearchAgilent C18 (250mm x 4.6mm, 5µm)1.22655.1
Development and Validation of RP-HPLC MethodPhenomenex enable C18 (150mm x 4.6mm, 5µm)1.02605.401
IJNRDC18 (250mm x 4.6mm, 5µm)0.82604.71

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Analysis

This protocol is based on a validated method that has been shown to produce good peak shape for Nilotinib.

  • Mobile Phase Preparation:

    • Prepare a 0.1% solution of trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mix the 0.1% TFA solution with acetonitrile in a ratio of 65:35 (v/v).

    • Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of Nilotinib standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of water and acetonitrile to obtain a stock solution of 100 µg/mL.

    • Dilute the stock solution with the same diluent to the desired working concentration (e.g., 15 µg/mL).

  • Chromatographic Conditions:

    • Column: Hemochrom C18 (250mm x 4.6mm, 5µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 20 µL

    • Detection Wavelength: 260 nm

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard solution and record the chromatogram.

Protocol 2: Troubleshooting Peak Tailing using a pH Study

This protocol provides a systematic approach to investigate the effect of mobile phase pH on this compound peak shape.

  • Prepare Mobile Phases at Different pH values:

    • Prepare three different phosphate buffers (e.g., 25 mM potassium dihydrogen phosphate) and adjust their pH to 3.0, 4.2, and 5.0 using phosphoric acid.

    • For each pH, prepare a mobile phase by mixing the buffer with acetonitrile in a 35:65 (v/v) ratio.

    • Degas all mobile phases.

  • Prepare a this compound Test Solution:

    • Prepare a solution of this compound at a concentration known to be in the linear range (e.g., 20 µg/mL) in a 50:50 water:acetonitrile diluent.

  • Systematic Analysis:

    • Install a C18 column.

    • Begin with the lowest pH mobile phase (pH 3.0). Equilibrate the system until the baseline is stable.

    • Inject the this compound test solution and record the chromatogram, noting the peak shape (tailing factor) and retention time.

    • Flush the system thoroughly with the intermediate pH mobile phase (pH 4.2) and equilibrate.

    • Inject the test solution and record the chromatogram.

    • Repeat the flushing, equilibration, and injection steps for the highest pH mobile phase (pH 5.0).

  • Data Evaluation:

    • Compare the tailing factor and peak shape from the chromatograms at each pH.

    • Select the pH that provides the most symmetrical peak.

Visualizations

TroubleshootingWorkflow start Poor this compound Peak Shape issue Identify the Issue start->issue tailing Peak Tailing issue->tailing Tailing fronting Peak Fronting issue->fronting Fronting broad Broad Peak issue->broad Broad check_silanol Check for Silanol Interactions tailing->check_silanol check_overload_fronting Check for Column Overload fronting->check_overload_fronting check_dead_volume Check for Dead Volume broad->check_dead_volume adjust_ph Adjust Mobile Phase pH (2.5-4.2) check_silanol->adjust_ph Yes check_overload_tailing Check for Column Overload check_silanol->check_overload_tailing No add_modifier Add Acidic Modifier (e.g., 0.1% TFA) adjust_ph->add_modifier end Good Peak Shape adjust_ph->end use_endcapped Use End-Capped Column add_modifier->use_endcapped reduce_conc_tailing Reduce Concentration/Injection Volume check_overload_tailing->reduce_conc_tailing Yes check_column_health_tailing Check Column Health check_overload_tailing->check_column_health_tailing No reduce_conc_tailing->end use_guard_column Use Guard Column check_column_health_tailing->use_guard_column Contamination wash_column Wash Column check_column_health_tailing->wash_column Contamination replace_column_tailing Replace Column check_column_health_tailing->replace_column_tailing Degradation use_guard_column->end wash_column->end replace_column_tailing->end reduce_conc_fronting Reduce Concentration/Injection Volume check_overload_fronting->reduce_conc_fronting Yes check_solvent Check Sample Solvent check_overload_fronting->check_solvent No reduce_conc_fronting->end use_mp_as_solvent Dissolve Sample in Mobile Phase check_solvent->use_mp_as_solvent Yes use_mp_as_solvent->end optimize_tubing Optimize Tubing and Connections check_dead_volume->optimize_tubing Yes check_column_efficiency Check Column Efficiency check_dead_volume->check_column_efficiency No optimize_tubing->end replace_column_broad Replace Column check_column_efficiency->replace_column_broad Yes optimize_flow_rate Optimize Flow Rate (1.0-1.2 mL/min) check_column_efficiency->optimize_flow_rate No replace_column_broad->end optimize_flow_rate->end

Caption: Troubleshooting workflow for improving this compound peak shape.

MethodOptimization cluster_0 Key Parameters cluster_1 Observed Effects Mobile Phase pH Mobile Phase pH Peak Shape Peak Shape Mobile Phase pH->Peak Shape controls silanol interactions Retention Time Retention Time Mobile Phase pH->Retention Time affects ionization Organic Modifier Organic Modifier Organic Modifier->Retention Time controls elution strength Resolution Resolution Organic Modifier->Resolution Column Chemistry Column Chemistry Column Chemistry->Peak Shape e.g., end-capping Column Chemistry->Resolution

Caption: Logical relationships in HPLC method optimization for this compound.

References

Validation & Comparative

A Comparative Analysis of HPLC and UPLC Methods for the Quantification of Nilotinib Impurities

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical quality control, the accurate and precise quantification of impurities in active pharmaceutical ingredients (APIs) is paramount. Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia, is no exception. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of Nilotinib impurities, offering insights for researchers, scientists, and drug development professionals.

The following sections present a summary of experimental data, detailed methodologies for both techniques, and a visual representation of the analytical method cross-validation workflow. The information is synthesized from published studies to provide an objective comparison of the performance of these two critical analytical techniques.

Quantitative Method Performance

The performance of analytical methods is evaluated based on several key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. The following tables summarize the validation data for representative HPLC and UPLC methods for the determination of Nilotinib and its impurities.

Table 1: Comparison of Method Validation Parameters

Validation ParameterHPLC MethodUPLC Method
Linearity (Correlation Coefficient, r²) >0.999[1]>0.999[2][3]
Limit of Detection (LOD) 0.030 µg/mL (for Nilotinib)[4]0.01 µg/mL (for Nilotinib)[4]
Limit of Quantification (LOQ) 0.101 µg/mL (for Nilotinib)0.02 µg/mL (for Nilotinib)
Accuracy (% Recovery) 98.13% - 96.25%92.27% - 102.45%
Precision (% RSD) <2%<2% (for Nilotinib), <8% (for impurities)
Specificity Well-resolved peaks for drug and degradation productsAll degradation products and process impurities are well separated.

Table 2: Chromatographic Conditions and Performance

ParameterHPLC MethodUPLC Method
Column Thermo Scientific C18 (250mm x 4.6mm, 5µm)Shim-pack XR-ODS II (75 x 3.0 mm, 1.8-µm)
Mobile Phase 0.1% trifluoroacetic buffer: acetonitrile (65:35 v/v)Gradient with a combination of mobile phases
Flow Rate 1.0 mL/min0.6 mL/min
Detection Wavelength 260 nm260 nm
Run Time Not specified, but generally longer than UPLCWithin 8 minutes for efficient separation
Resolution Not explicitly stated, but method is specific>2.0 between Nilotinib and four potential impurities

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are the experimental protocols for the representative HPLC and UPLC methods.

HPLC Method Protocol

A simple, precise, and accurate RP-HPLC method was developed for the determination of Nilotinib.

  • Instrumentation: A High-Performance Liquid Chromatography system with a UV detector.

  • Column: Thermo Scientific C18 column (250mm x 4.6mm i.d., 5µm).

  • Mobile Phase: A mixture of 0.1% trifluoroacetic buffer and acetonitrile in the ratio of 65:35 v/v.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • Detection: UV detection at 260 nm.

  • Diluent: A mixture of water and acetonitrile (50:50 v/v) was used for preparing standard and sample solutions.

UPLC Method Protocol

A novel stability-indicating UPLC method was developed for the quantitative determination of Nilotinib hydrochloride and its impurities.

  • Instrumentation: An Ultra-Performance Liquid Chromatography system with a UV detector.

  • Column: Shim-pack XR-ODS II, 75 × 3.0 mm, 1.8-µm column.

  • Mobile Phase: A gradient mobile phase combination was used for efficient separation.

  • Flow Rate: 0.6 mL/min.

  • Detection: UV detection at 260 nm.

  • Forced Degradation Studies: The stability-indicating nature of the method was demonstrated through forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.

Workflow for Cross-Validation of Analytical Methods

The cross-validation of analytical methods is a critical step to ensure that a new or alternative method provides equivalent results to an existing, validated method. The following diagram illustrates a typical workflow for the cross-validation of HPLC and UPLC methods.

CrossValidationWorkflow cluster_planning 1. Planning and Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation and Conclusion DefineObjective Define Objective (Equivalence of HPLC and UPLC) SelectSamples Select Representative Samples (Nilotinib with Impurities) DefineObjective->SelectSamples DefineCriteria Define Acceptance Criteria (e.g., %Difference in Results) SelectSamples->DefineCriteria AnalyzeHPLC Analyze Samples using Validated HPLC Method DefineCriteria->AnalyzeHPLC AnalyzeUPLC Analyze Samples using Validated UPLC Method DefineCriteria->AnalyzeUPLC CompareResults Compare Results (Impurity Profile, Assay) AnalyzeHPLC->CompareResults AnalyzeUPLC->CompareResults StatisticalAnalysis Statistical Analysis (e.g., t-test, F-test) CompareResults->StatisticalAnalysis Conclusion Conclusion on Method Equivalence StatisticalAnalysis->Conclusion Report Final Report Conclusion->Report

References

A Comparative Analysis of Nilotinib Degradation Under Diverse Stress Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the degradation profiles of Nilotinib, a tyrosine kinase inhibitor, under various stress conditions. The data presented is intended for researchers, scientists, and professionals in drug development to understand the stability characteristics of this crucial anticancer drug. The information is compiled from several validated studies employing stability-indicating liquid chromatographic methods.

Nilotinib has been found to be susceptible to degradation under acidic, alkaline, and oxidative conditions, while it exhibits relative stability under thermal and photolytic stress.[1][2] The primary degradation pathway appears to be the hydrolysis of the amide linkage within its structure, particularly under acidic and basic environments.[3][4]

Quantitative Degradation Profile of Nilotinib

The following table summarizes the quantitative data on Nilotinib degradation under different stress conditions as reported in various studies.

Stress ConditionReagent/MethodDuration & TemperatureDegradation (%)Degradation Products (DP) IdentifiedSource
Acidic Hydrolysis 1N HCl10 hours at 60°C26.17%DP-1: 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acid (m/z 306.11)[5]
2M HCl90 minutes at 80°C~23%Three unidentified peaks
Alkaline Hydrolysis 1N NaOH10 hours at 60°C23.71%DP-1 (10.8%) and DP-2: 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (m/z 241.08)
2M NaOH90 minutes at 80°C~35%One unidentified peak
Oxidative Degradation 5% H₂O₂18 hours at RT16.21%DP-3: 3-(2-(2-methyl-5-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenylcarbamoyl) phenylamino)pyrimidin-4-yl)pyridine 1-oxide (m/z 545.18)
3% and 15% v/v H₂O₂Not specifiedNo degradationNot applicable
Thermal Degradation Dry Heat5 days at 105°CNo degradationNot applicable
Photolytic Degradation Sunlight48 hoursNo degradationNot applicable
UV light1.2 million lux hoursNo degradationNot applicable

Experimental Protocols

The methodologies outlined below are synthesized from the referenced studies to provide a comprehensive overview of the experimental setup for assessing Nilotinib's stability.

1. Forced Degradation Studies:

Forced degradation studies were conducted on Nilotinib bulk drug and its pharmaceutical formulations in accordance with ICH guidelines.

  • Acid Hydrolysis: A stock solution of Nilotinib was treated with 1N HCl and heated at 60°C for 10 hours. In another study, the drug was exposed to 2M HCl at 80°C for 90 minutes.

  • Alkaline Hydrolysis: The drug solution was subjected to 1N NaOH at 60°C for 10 hours. A separate study utilized 2M NaOH at 80°C for 90 minutes.

  • Oxidative Degradation: Nilotinib was exposed to 5% H₂O₂ at room temperature for 18 hours.

  • Thermal Degradation: The solid drug was subjected to dry heat at 105°C for 5 days.

  • Photolytic Degradation: The drug solution was exposed to direct sunlight for 48 hours or to UV light for 1.2 million lux hours.

2. Analytical Methodology:

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method was predominantly used for the analysis of Nilotinib and its degradation products.

  • Chromatographic System: An Agilent 1260 series HPLC system or equivalent, equipped with a UV/Vis detector, was used.

  • Column: A Zorbax Eclipse Plus C18 column (100 mm × 4.6 mm, 3.5 μm) or a similar C18 column was employed for separation.

  • Mobile Phase: A common mobile phase consisted of a mixture of 10 mM KH₂PO₄ buffer and acetonitrile in a ratio of 54.5:45.5 (v/v).

  • Flow Rate: The flow rate was maintained at 1.0 mL/min.

  • Detection: UV detection was performed at a wavelength of 265 nm.

  • Injection Volume: A 20 μL injection volume was used.

3. Identification and Characterization of Degradation Products:

The degradation products were identified and characterized using advanced analytical techniques.

  • LC-MS: Liquid chromatography-mass spectrometry was used to determine the molecular weights of the degradation products.

  • NMR and HRMS: Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, HMBC, HSQC) and High-Resolution Mass Spectrometry were employed for the structural elucidation of the isolated degradation products.

Visualizing the Process and Pathways

To better illustrate the experimental workflow and the degradation pathways, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Nilotinib Stress Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Nilotinib Nilotinib Bulk Drug / Formulation StockSolution Prepare Stock Solution in Methanol Nilotinib->StockSolution Acid Acidic Hydrolysis (e.g., 1N HCl, 60°C) StockSolution->Acid Expose to Stress Alkali Alkaline Hydrolysis (e.g., 1N NaOH, 60°C) StockSolution->Alkali Expose to Stress Oxidative Oxidative Degradation (e.g., 5% H2O2, RT) StockSolution->Oxidative Expose to Stress Thermal Thermal Degradation (Dry Heat, 105°C) StockSolution->Thermal Expose to Stress Photo Photolytic Degradation (Sunlight/UV) StockSolution->Photo Expose to Stress Neutralize Neutralize (for Acid/Alkali) Acid->Neutralize Alkali->Neutralize Dilute Dilute with Mobile Phase Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC RP-HPLC Analysis Dilute->HPLC LCMS LC-MS for Identification HPLC->LCMS Identify Degradants NMR NMR/HRMS for Characterization LCMS->NMR Characterize Structure

Caption: Experimental workflow for stress testing of Nilotinib.

G Nilotinib Degradation Pathways cluster_acid Acidic Hydrolysis cluster_alkali Alkaline Hydrolysis cluster_oxidative Oxidative Degradation cluster_stable Stable Conditions Nilotinib Nilotinib C28H22F3N7O DP1 Degradation Product 1 (DP-1) 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acid C17H14N4O2 Nilotinib->DP1 HCl DP2 Degradation Product 2 (DP-2) 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline C11H10F3N3 Nilotinib->DP2 NaOH DP3 Degradation Product 3 (DP-3) (N-oxide derivative) C28H22F3N7O2 Nilotinib->DP3 H2O2 Thermal Thermal Stress Nilotinib->Thermal No Degradation Photolytic Photolytic Stress Nilotinib->Photolytic No Degradation

Caption: Chemical degradation pathways of Nilotinib.

References

A Guide to Inter-Laboratory Comparison of Nilotinib Impurity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and evaluating inter-laboratory comparisons of Nilotinib impurity analysis. Ensuring the accuracy and consistency of impurity profiling is critical for the safety and efficacy of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.[1][2] This document outlines standardized experimental protocols, data presentation formats, and a workflow for a comparative study.

I. Introduction to Nilotinib Impurity Profiling

Nilotinib hydrochloride is susceptible to degradation under various stress conditions, including hydrolysis (acidic and basic), oxidation, and photolysis, leading to the formation of degradation products.[1][3][4] Additionally, process-related impurities can be introduced during the manufacturing process. The identification and quantification of these impurities are crucial for quality control and regulatory compliance. Common impurities include both degradation products and process-related substances, which have been characterized using advanced analytical techniques like HPLC, UPLC, and LC-MS.

II. Hypothetical Inter-Laboratory Comparison Study Design

This section outlines a hypothetical study involving three laboratories (Lab A, Lab B, and Lab C) tasked with analyzing a single batch of Nilotinib active pharmaceutical ingredient (API) spiked with known impurities.

Objective: To assess the precision, accuracy, and reproducibility of Nilotinib impurity analysis across different laboratories using a standardized analytical method.

Test Sample: A single lot of Nilotinib hydrochloride API spiked with the following known impurities at a concentration of 0.1% (w/w) each:

  • Impurity A: 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

  • Impurity B: 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

  • Nilotinib N-Oxide

Analytical Method: A validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method.

III. Experimental Protocol: Standardized UPLC Method

All participating laboratories are required to adhere to the following experimental protocol for the analysis of Nilotinib and its impurities.

ParameterSpecification
Instrument UPLC system with a photodiode array (PDA) detector
Column Shim-pack XR-ODS II (75 mm x 3.0 mm, 1.8 µm) or equivalent
Mobile Phase A 10 mM Ammonium formate buffer (pH 3.5)
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
10
12
14
15
Flow Rate 0.6 mL/min
Column Temperature 40°C
Detection Wavelength 260 nm
Injection Volume 5 µL
Sample Preparation Accurately weigh and dissolve the Nilotinib API sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

IV. Data Presentation: Quantitative Comparison of Results

The following tables summarize the hypothetical quantitative data reported by the participating laboratories for the spiked Nilotinib sample.

Table 1: Quantification of Known Impurities (Area %)

ImpurityLab ALab BLab CMeanStd. Dev.RSD (%)
Impurity A0.1020.0980.1050.1020.0043.5
Impurity B0.0950.0990.0970.0970.0022.1
Nilotinib N-Oxide0.1080.1120.1060.1090.0032.8

Table 2: Method Validation Parameters

ParameterLab ALab BLab CAcceptance Criteria
Linearity (R²)
Impurity A0.99950.99910.9998> 0.999
Impurity B0.99920.99960.9994> 0.999
Nilotinib N-Oxide0.99970.99930.9995> 0.999
Accuracy (% Recovery)
Impurity A99.598.2101.198.0 - 102.0
Impurity B98.9100.599.898.0 - 102.0
Nilotinib N-Oxide101.5100.899.298.0 - 102.0
Precision (% RSD)
Impurity A1.21.51.1< 2.0
Impurity B0.91.31.0< 2.0
Nilotinib N-Oxide1.41.11.3< 2.0

V. Workflow and Data Analysis Visualization

The following diagram illustrates the workflow for the inter-laboratory comparison study, from sample distribution to final data analysis.

Inter_Laboratory_Comparison_Workflow A Centralized Sample Preparation (Nilotinib API + Spiked Impurities) B Sample Distribution to Participating Laboratories A->B Single Homogeneous Batch C1 Lab A UPLC Analysis B->C1 C2 Lab B UPLC Analysis B->C2 C3 Lab C UPLC Analysis B->C3 D Data Submission (Impurity Quantification, Validation Data) C1->D C2->D C3->D E Statistical Analysis (Mean, Std. Dev., RSD) D->E Consolidation of Results F Performance Evaluation (Comparison against Acceptance Criteria) E->F G Final Report Generation F->G Summary of Findings

Caption: Workflow for Nilotinib Impurity Inter-Laboratory Comparison.

VI. Conclusion

An inter-laboratory comparison is essential for establishing the robustness and transferability of analytical methods for Nilotinib impurity profiling. By adhering to a standardized protocol and predefined acceptance criteria, participating laboratories can ensure the reliability of their analytical data, which is paramount for regulatory submissions and ensuring patient safety. This guide provides a comprehensive framework for designing and executing such a comparative study.

References

Robustness of Analytical Methods for Nilotinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the stability and reliability of analytical methods for the quantitative determination of the anticancer drug Nilotinib is crucial for ensuring drug quality and efficacy. This guide provides a comparative analysis of the robustness of various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), used for the analysis of Nilotinib in bulk and pharmaceutical dosage forms. The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparison of Robustness Parameters for Nilotinib Analytical Methods

The following tables summarize the robustness testing parameters and results from various studies on analytical methods for Nilotinib. These studies demonstrate that the methods are robust within the specified variations, with key performance indicators such as retention time, peak area, and system suitability parameters remaining within acceptable limits.

Analytical Method Parameter Varied Variation Observed Effect (%RSD or other metrics) Reference
RP-HPLC Flow Rate1 ± 0.1 mL/minRSD for retention time and peak area < 2%[1]
Organic Solvent Composition60 ± 0.5 %v/vRSD for retention time and peak area < 2%[1]
Buffer pH5 ± 0.2RSD for retention time and peak area < 2%[1]
RP-HPLC Flow Rate1.0 ± 0.2 mL/minNot specified[2]
Detection Wavelength241 ± 2 nmNot specified[2]
RP-UFLC Organic Phase Percentage60 ± 2 % v/v% RSD < 2.0% (0.28-1.31)
pH5.0 ± 0.1% RSD < 2.0% (0.28-1.31)
Detection Wavelength254 ± 2 nm% RSD < 2.0% (0.28-1.31)
Flow Rate0.8 ± 0.1 mL/min% RSD < 2.0% (0.28-1.31)
UPLC Flow Rate0.6 ± 0.1 mL/minResolution between Nilotinib and impurities > 2.0
Column Temperature40 ± 5 °CResolution between Nilotinib and impurities > 2.0

Experimental Protocols

The following are representative experimental protocols for the robustness testing of Nilotinib analytical methods.

RP-HPLC Method
  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector.

  • Column: Phenomenex enable C18 column (150 x 4.6mm, 5µm particle size).

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 5) in the ratio of 60:40 %v/v.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

  • Robustness Evaluation:

    • Flow Rate: The flow rate was varied by ±0.1 mL/min (i.e., 0.9 mL/min and 1.1 mL/min).

    • Organic Solvent Composition: The percentage of acetonitrile in the mobile phase was varied by ±0.5% (i.e., 59.5% and 60.5%).

    • Buffer pH: The pH of the phosphate buffer was varied by ±0.2 units (i.e., pH 4.8 and 5.2).

    • Six replicate injections of a standard solution were performed for each variation, and the system suitability parameters were evaluated.

UPLC Method
  • Chromatographic System: An Ultra-Performance Liquid Chromatography (UPLC) system with a PDA detector.

  • Column: Shim-pack XR-ODS II, 75 × 3.0 mm, 1.8-µm column.

  • Mobile Phase: A gradient mobile phase combination (details not specified in the abstract).

  • Flow Rate: 0.6 mL/min.

  • Detection Wavelength: 260 nm.

  • Column Temperature: 40 °C.

  • Robustness Evaluation:

    • Flow Rate: The flow rate was changed by ±0.1 units (to 0.5 and 0.7 mL/min).

    • Column Temperature: The column temperature was varied by ±5 °C (to 35 and 45 °C).

    • The resolution between Nilotinib and its potential impurities was evaluated under these varied conditions.

Visualizing the Robustness Testing Workflow

The following diagrams illustrate the typical workflow for conducting a robustness study of an analytical method for Nilotinib.

RobustnessTestingWorkflow cluster_prep Preparation cluster_variation Parameter Variation cluster_analysis Analysis & Evaluation cluster_conclusion Conclusion PrepMethod Optimized Analytical Method PrepSol Prepare Standard and Sample Solutions PrepMethod->PrepSol VaryFlow Vary Flow Rate (e.g., ±0.1 mL/min) PrepSol->VaryFlow VarypH Vary Mobile Phase pH (e.g., ±0.2) PrepSol->VarypH VaryTemp Vary Column Temperature (e.g., ±5°C) PrepSol->VaryTemp VaryOther Other Variations (Wavelength, etc.) PrepSol->VaryOther Analyze Analyze Samples under Each Varied Condition VaryFlow->Analyze VarypH->Analyze VaryTemp->Analyze VaryOther->Analyze Evaluate Evaluate System Suitability (e.g., %RSD, Resolution) Analyze->Evaluate Conclusion Method is Robust? Evaluate->Conclusion

Caption: Workflow for Robustness Testing of an Analytical Method.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products. The analytical method must be able to separate the intact drug from these degradation products, thus demonstrating its specificity.

For Nilotinib, forced degradation studies have shown that the drug is susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable under thermal and photolytic stress.

ForcedDegradationWorkflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Drug Nilotinib Drug Substance Acid Acid Hydrolysis (e.g., 1M HCl, 80°C) Drug->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) Drug->Base Oxidation Oxidation (e.g., 5% H2O2, 80°C) Drug->Oxidation Thermal Thermal Stress (e.g., 105°C) Drug->Thermal Photo Photolytic Stress (e.g., 1.2 million lux hours) Drug->Photo Analyze Analyze Stressed Samples using the Analytical Method Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Specificity Specificity: Separation of Drug from Degradation Products Analyze->Specificity MassBalance Mass Balance Calculation Analyze->MassBalance

Caption: Workflow for Forced Degradation Studies of Nilotinib.

References

A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) of Nilotinib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Nilotinib, a tyrosine kinase inhibitor, determined by various analytical methods. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the most suitable analytical techniques for their specific research needs.

Quantitative Data Summary

The following table summarizes the LOD and LOQ values for Nilotinib obtained using different analytical methodologies. These values are crucial for assessing the sensitivity of each method in detecting and quantifying Nilotinib in various matrices.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Sample Matrix
RP-HPLC-UV10.43 ng/mL[1]31.63 ng/mL[1]Bulk and Pharmaceutical Dosage Form
RP-HPLC-UV90 ng/mL[2]125 ng/mL[2]Human Plasma
RP-HPLC-UV0.0785 µg/mL (78.5 ng/mL)[3]0.2384 µg/mL (238.4 ng/mL)Not Specified
RP-HPLC-UV0.217 µg/ml (217 ng/mL)0.658 µg/ml (658 ng/mL)Bulk and Pharmaceutical Dosage Form
RP-HPLC-UV0.0718 µg/mL (71.8 ng/mL)0.2176 µg/mL (217.6 ng/mL)Bulk and Tablet Dosage Forms
RP-HPLC-UV0.004 µg/mL (4 ng/mL)0.012 µg/mL (12 ng/mL)Pharmaceutical Formulations
UV-Visible Spectroscopy1.557 µg/mL (1557 ng/mL)4.719 µg/mL (4719 ng/mL)Pharmaceutical Formulations
UPLC-MS/MS0.01 µg/mL (10 ng/mL)0.02 µg/mL (20 ng/mL)Not Specified
UFLC0.0619 pg/mL0.1897 pg/mLNot Specified
LC-MSNot Specified5 ng/mLHuman Plasma and Serum
LC-MS/MSNot Specified50 ng/mlHuman Plasma

Experimental Workflow for LOD and LOQ Determination

The following diagram illustrates a typical experimental workflow for determining the LOD and LOQ of Nilotinib using a chromatographic method.

LOD_LOQ_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Calculation A Prepare Nilotinib Stock Solution B Prepare Serial Dilutions for Calibration Curve A->B D Inject Samples into HPLC/UPLC System B->D C Prepare Blank & QC Samples C->D E Separate Nilotinib on Analytical Column D->E F Detect Signal (UV or MS) E->F G Construct Calibration Curve (Peak Area vs. Concentration) F->G H Determine Slope (S) and Standard Deviation of the Response (σ) G->H I Calculate LOD (3.3 * σ/S) H->I J Calculate LOQ (10 * σ/S) H->J label label

Caption: Experimental workflow for LOD and LOQ determination of Nilotinib.

Detailed Experimental Protocols

The methodologies summarized below are based on published studies and provide a framework for the analytical determination of Nilotinib.

Method 1: RP-HPLC-UV for Bulk and Pharmaceutical Dosage Form

  • Instrumentation: Shimadzu HPLC system with a PDA detector.

  • Column: Phenomenex enable C18 column (150x4.6mm, 5µm particle size).

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 5) in a 60:40 v/v ratio.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

  • LOD and LOQ Calculation: Determined using the calibration curve method based on the standard deviation of the response and the slope.

Method 2: RP-HPLC-UV for Human Plasma

  • Instrumentation: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC–UV).

  • Column: Tracer Excel 120 ODS C18 column (5 μm; 150 × 4 mm).

  • Mobile Phase: A mixture of potassium dihydrogen phosphate-buffered solution (pH 5.5; 0.037 M), methanol, and acetonitrile (45:45:10, v/v/v).

  • Flow Rate: 1.7 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • LOD and LOQ Calculation: The LOD was determined as the concentration with a signal-to-noise ratio of at least 3. The LOQ was the lowest concentration on the calibration curve.

Method 3: UV-Visible Spectroscopy for Pharmaceutical Formulations

  • Instrumentation: UV-Visible Spectrophotometer.

  • Solvent: Acetonitrile and water (1:1 v/v).

  • Detection Wavelength: 303 nm.

  • LOD and LOQ Calculation: Calculated using the formulas LOD = 3.3 * σ/S and LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the calibration curve and S is the slope of the regression equation.

Method 4: UPLC-MS/MS

  • Instrumentation: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

  • LOD and LOQ Calculation: The limit of detection and limit of quantitation for nilotinib were reported as 0.01 and 0.02 μg/mL, respectively.

Method 5: LC-MS for Human Plasma and Serum

  • Instrumentation: Liquid Chromatography-Mass Spectrometry.

  • Sample Preparation: Acetonitrile protein precipitation.

  • Column: hydro-Synergi column.

  • Mobile Phase: 0.1% formic acid in a methanol/water gradient.

  • Detection: Electrospray, positive-mode ionization mass spectrometry.

  • LOQ: The lower limit of quantification (LLOQ) was established at 5 ng/mL.

References

A Comparative Guide to Nilotinib Formulations: Unveiling the Impact on Drug Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nilotinib, a cornerstone in the treatment of chronic myeloid leukemia, is a Biopharmaceutics Classification System (BCS) Class IV compound, characterized by both low solubility and low permeability.[1] These inherent properties present a significant challenge in developing oral formulations that can achieve consistent and optimal drug exposure. This guide provides a comprehensive comparison of various Nilotinib drug formulations, summarizing key pharmacokinetic data and detailing the experimental protocols used in their evaluation.

Enhancing Bioavailability: A Look at Different Formulation Strategies

The oral bioavailability of Nilotinib is known to be low and significantly affected by food.[2][3] To overcome these limitations, several advanced formulation strategies have been explored, moving beyond the standard crystalline nilotinib hydrochloride monohydrate capsules (Tasigna®). These include novel film-coated tablets, lipid-based formulations, and supersaturating drug delivery systems.

Key Findings from Comparative Studies:

Recent advancements have led to the development of a novel, reduced-dose film-coated tablet formulation (Danziten™) that demonstrates bioequivalence to the standard capsule formulation under fasted conditions, but with a significantly reduced food effect.[4][5] Studies have shown that a lower milligram strength of the tablet formulation can achieve comparable plasma concentrations to a higher dose of the capsule formulation.

Furthermore, research into lipid-based formulations and supersaturating drug delivery systems (SDDS) has shown promising results in animal models. These formulations aim to improve the dissolution and absorption of Nilotinib, leading to enhanced bioavailability compared to a simple aqueous suspension. For instance, self-micro-emulsifying drug delivery systems (SMEDDS) have been shown to significantly increase the systemic exposure of Nilotinib in rats.

Quantitative Comparison of Nilotinib Levels in Different Formulations

The following table summarizes the key pharmacokinetic parameters of Nilotinib in various formulations, providing a clear comparison of their in vivo performance.

FormulationDoseSubjectConditionCmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Tasigna® (Capsule) 400 mgHealthy VolunteersFasted--Reference
Danziten™ (Tablet) 190 mgHealthy VolunteersFastedBioequivalent to 400 mg capsuleBioequivalent to 400 mg capsule~200% (mg per mg basis)
Tasigna® (Capsule) 400 mgHealthy VolunteersHigh-Fat Meal2.75-fold increase vs. fasted2.10-fold increase vs. fasted-
Danziten™ (Tablet) 190 mgHealthy VolunteersHigh-Fat Meal1.66-fold increase vs. fasted1.64-fold increase vs. fasted-
Nilotinib Suspension 20 mg/kgRats---Reference
Tween 20 Formulation 20 mg/kgRats--5.2-fold increase vs. suspension520%
Eudragit E100 Solid Dispersion -Rats---222% vs. suspension
Soluplus Solid Dispersion -Rats---219% vs. suspension
SMEDDS -Rats--2-fold increase vs. suspension200%

Note: Cmax (Maximum Plasma Concentration) and AUC (Area Under the Curve) are key indicators of the rate and extent of drug absorption, respectively. Relative bioavailability is compared to a reference formulation.

Experimental Protocols

The data presented in this guide are derived from meticulously designed pharmacokinetic studies. Below are the generalized methodologies employed in these evaluations.

Clinical Bioequivalence Studies (Human)
  • Study Design: Typically, these are open-label, randomized, single-dose, crossover studies conducted in healthy adult volunteers. A crossover design allows each subject to serve as their own control, minimizing inter-individual variability.

  • Dosing and Administration: Subjects receive a single oral dose of the test formulation (e.g., Nilotinib tablet) and the reference formulation (e.g., Nilotinib capsule) in different study periods, separated by a washout period. Dosing is often done under both fasted and fed conditions to assess the food effect. For fed studies, a standardized high-fat meal is typically consumed before drug administration.

  • Sample Collection: Serial blood samples are collected from each subject at predefined time points before and after drug administration. Plasma is separated from these samples for drug concentration analysis.

  • Bioanalytical Method: The concentration of Nilotinib in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax (time to reach Cmax), and AUC. Statistical analysis is then performed to assess bioequivalence between the formulations.

Preclinical Bioavailability Studies (Animal)
  • Animal Model: Rats are commonly used as the animal model for preclinical pharmacokinetic studies of Nilotinib formulations.

  • Formulation Administration: The different Nilotinib formulations (e.g., suspensions, lipid-based formulations, solid dispersions) are administered orally to the rats, typically via oral gavage.

  • Sample Collection and Analysis: Blood samples are collected at various time points after administration, and plasma concentrations of Nilotinib are measured using a validated analytical method, such as HPLC.

  • Pharmacokinetic Analysis: Similar to human studies, pharmacokinetic parameters are calculated to assess the in vivo performance of the different formulations. The relative bioavailability of the test formulations is calculated by comparing their AUC to that of a reference formulation (e.g., an aqueous suspension of Nilotinib).

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a clinical bioequivalence study comparing different Nilotinib formulations.

G cluster_study_design Study Design & Subject Recruitment cluster_dosing Dosing Periods cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis & Data Interpretation start Study Protocol Definition (Randomized, Crossover) screening Subject Screening & Informed Consent start->screening enrollment Enrollment of Healthy Volunteers screening->enrollment period1 Period 1: Administer Formulation A (Test/Reference) enrollment->period1 washout Washout Period period1->washout blood_sampling1 Serial Blood Sampling period1->blood_sampling1 period2 Period 2: Administer Formulation B (Reference/Test) washout->period2 blood_sampling2 Serial Blood Sampling period2->blood_sampling2 centrifugation1 Plasma Separation blood_sampling1->centrifugation1 storage1 Sample Storage (-80°C) centrifugation1->storage1 hplc HPLC Analysis of Plasma Samples storage1->hplc centrifugation2 Plasma Separation blood_sampling2->centrifugation2 storage2 Sample Storage (-80°C) centrifugation2->storage2 storage2->hplc pk_analysis Pharmacokinetic Analysis (Cmax, AUC, Tmax) hplc->pk_analysis stats Statistical Analysis (Bioequivalence Assessment) pk_analysis->stats report Final Study Report stats->report

Caption: Workflow of a clinical bioequivalence study for Nilotinib formulations.

Signaling Pathway of Nilotinib

Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia. The diagram below illustrates its mechanism of action.

cluster_cell Leukemic Cell BcrAbl Bcr-Abl Tyrosine Kinase Substrate Substrate Proteins BcrAbl->Substrate Phosphorylation P_Substrate Phosphorylated Substrates Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Signal Transduction Nilotinib Nilotinib Nilotinib->BcrAbl Inhibition

Caption: Nilotinib inhibits the Bcr-Abl tyrosine kinase signaling pathway.

References

A Guide to Performance Verification of Nilotinib Impurity Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy of analytical measurements is paramount. A critical component of this accuracy lies in the quality of reference standards used for the identification and quantification of impurities in active pharmaceutical ingredients (APIs) like Nilotinib. This guide provides a framework for the performance verification of Nilotinib impurity reference standards, offering a comparison of available standards and the experimental protocols necessary for their evaluation.

Understanding Nilotinib and Its Impurities

Nilotinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] Its mechanism of action involves the inhibition of the Bcr-Abl tyrosine kinase, which is constitutively active in CML, as well as other tyrosine kinases such as c-Kit and platelet-derived growth factor receptor (PDGFR).[1][3] The manufacturing process and degradation of Nilotinib can lead to the formation of various impurities that must be monitored and controlled to ensure the safety and efficacy of the drug product.

Nilotinib Signaling Pathway

Nilotinib_Signaling_Pathway cluster_cell Cancer Cell BCR_ABL BCR-ABL Fusion Protein Substrate Substrate Protein BCR_ABL->Substrate Tyrosine Kinase Activity P_Substrate Phosphorylated Substrate Substrate->P_Substrate Proliferation Cell Proliferation and Survival P_Substrate->Proliferation ATP ATP ADP ADP ATP->ADP Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits ATP Binding Site

Caption: Nilotinib's mechanism of action in inhibiting the BCR-ABL pathway.

Commercially Available Nilotinib Impurity Reference Standards

A variety of Nilotinib impurities are available as reference standards from both pharmacopeial and commercial suppliers. Pharmacopeial standards (from USP, EP) are often considered primary standards, while commercial suppliers offer a wider range of impurities, including process-related impurities and degradation products.

Impurity NameSupplier TypeNotes
Nilotinib Impurity APharmacopeial (EP, USP), CommercialA common process-related impurity.
Nilotinib Impurity BPharmacopeial (EP), CommercialA known process-related impurity.
Nilotinib Impurity CPharmacopeial (EP, USP), CommercialA known process-related impurity.
Nilotinib Impurity HCommercialAvailable as both freebase and hydrochloride salt.
Nilotinib N-OxideCommercialA potential degradation product.

Performance Verification of Impurity Reference Standards

It is crucial to verify the performance of any new batch of impurity reference standards, regardless of the supplier. This verification ensures the identity, purity, and suitability of the standard for its intended analytical purpose.

Experimental Workflow for Performance Verification

Verification_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation Parameters Standard_Prep Prepare Standard and Sample Solutions Method_Setup Set Up Analytical Method (e.g., HPLC) Standard_Prep->Method_Setup Identity Identity Confirmation (e.g., RT, MS) Method_Setup->Identity Purity Purity Assessment (e.g., HPLC Area %) Identity->Purity Assay Assay vs. Primary Standard (if available) Purity->Assay Specificity Specificity Assay->Specificity Final_Report Generate Verification Report Assay->Final_Report Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Documentation Review Certificate of Analysis Documentation->Standard_Prep cluster_validation cluster_validation cluster_validation->Final_Report

Caption: Experimental workflow for the verification of impurity reference standards.

Experimental Protocols

The following protocols are based on validated methods published in the scientific literature for the analysis of Nilotinib and its impurities.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
  • Objective: To determine the purity of the Nilotinib impurity reference standard and to separate it from Nilotinib and other potential impurities.

  • Instrumentation: A gradient HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm (e.g., Zorbax SB C18)

    • Mobile Phase A: 0.1% Acetic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute all components.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile and water (1:1 v/v)

    • Standard Solution: Accurately weigh and dissolve the impurity reference standard in the diluent to a final concentration of approximately 0.1 mg/mL.

    • Sample Solution (for specificity): Prepare a solution of the Nilotinib API spiked with the impurity reference standard and other known impurities at a relevant concentration (e.g., 0.15% of the API concentration).

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Inject a blank (diluent) to ensure no interfering peaks.

    • Inject the standard solution in replicate (e.g., n=6) to check for system suitability (e.g., tailing factor, theoretical plates, and %RSD of peak area).

    • Inject the sample solution to assess the resolution between the impurity, Nilotinib, and other impurities.

    • Calculate the purity of the reference standard by the area normalization method.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
  • Objective: To confirm the identity of the impurity reference standard by determining its mass-to-charge ratio (m/z).

  • Instrumentation: An LC-MS system (e.g., Q-TOF or Triple Quadrupole).

  • LC Conditions: Use the same HPLC method as described above.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: A range appropriate to detect the expected molecular ion of the impurity.

    • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow for the specific instrument and compound.

  • Procedure:

    • Inject the standard solution into the LC-MS system.

    • Acquire the mass spectrum of the peak corresponding to the impurity.

    • Compare the observed m/z of the molecular ion with the theoretical mass of the impurity.

Performance Data and Acceptance Criteria

The following tables summarize typical performance data for validated analytical methods for Nilotinib and its impurities, which can be used as a benchmark for the in-house verification of reference standards.

Table 1: Method Validation Parameters for Nilotinib Impurities
ParameterTypical Acceptance Criteria/ValueReference
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 90% - 110%
Precision (% RSD) ≤ 2.0% for repeatability
≤ 3.0% for intermediate precision
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10
Resolution ≥ 2.0 between adjacent peaks
Table 2: Example Data for a Validated LC-MS Method for Genotoxic Impurities
ImpurityLOD (ppm)LOQ (ppm)
Impurity A0.3700.741
Impurity B0.2560.512
Impurity C0.2540.507
Data from a study on the determination of genotoxic impurities in Nilotinib.

Conclusion

The performance verification of Nilotinib impurity reference standards is a critical step in ensuring the quality and reliability of analytical data in drug development and quality control. While direct comparative data between different suppliers' standards may not be publicly available, this guide provides the necessary tools for researchers to conduct their own evaluations. By following the detailed experimental protocols and using the provided performance benchmarks, laboratories can confidently select and qualify impurity reference standards that meet their specific analytical needs, ultimately contributing to the safety and efficacy of pharmaceutical products.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Nilotinib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive, procedural information for the safe handling and disposal of Nilotinib, a tyrosine kinase inhibitor. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard Summary

Nilotinib is classified as a hazardous substance with the following potential effects:

  • Causes skin and serious eye irritation.[1][2]

  • May cause respiratory irritation.[2]

  • Suspected of damaging fertility or the unborn child.[1]

  • Causes damage to organs through prolonged or repeated exposure.[1]

  • Very toxic to aquatic life with long-lasting effects.

Occupational exposure limits (e.g., OSHA PEL, NIOSH REL, ACGIH TLV) have not been established for Nilotinib. Therefore, stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE) and Engineering Controls

Appropriate engineering controls and PPE must be utilized to minimize exposure. Facilities should be equipped with an eyewash fountain and a safety shower.

Exposure Control Requirement Specification Source
Engineering Controls Local Exhaust VentilationUse adequate general and local exhaust ventilation to keep airborne concentrations low.
Eye Protection Safety GogglesWear tightly fitting safety goggles with side-shields.
Hand Protection Protective GlovesHandle with gloves inspected prior to use. Nitrile rubber, neoprene, or natural rubber gloves are recommended.
Respiratory Protection RespiratorRequired when dusts are generated. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
Skin and Body Protection Protective ClothingWear impervious, long-sleeved clothing. Contaminated work clothing should not be allowed out of the workplace.

Operational and Disposal Plans

Handling Procedures:

  • Avoid contact with skin, eyes, and personal clothing.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling and before breaks.

  • Do not eat, drink, or smoke when using this product.

  • Minimize dust generation and accumulation.

  • Keep the container tightly closed when not in use.

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances like strong acids.

  • For long-term storage, a temperature of -20°C is recommended.

  • Store locked up.

Spill Management:

  • Evacuate and Secure: Evacuate the area and prevent unauthorized access.

  • Wear Appropriate PPE: Don a self-contained breathing apparatus, rubber boots, and heavy rubber gloves.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Avoid the generation of dust during clean-up.

  • Clean-up: Use a vacuum, sweep, or absorb the spill with inert material and place it into a suitable, labeled disposal container.

  • Decontamination: Ventilate the area and wash the spill site after the material pick-up is complete.

Disposal Plan:

  • Product Disposal: Dissolve or mix the material with a suitable combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.

  • Container Disposal: Handle contaminated containers as the product itself.

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations. Do not allow the product to enter drains, other waterways, or the soil.

Workflow for Safe Handling of Nilotinib

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Gown, Goggles, Respirator) A->B C Prepare work area in a ventilated hood B->C D Weigh and handle Nilotinib (minimize dust generation) C->D E Perform experimental procedures D->E Spill Accidental Spill Occurs D->Spill F Decontaminate work surfaces E->F G Segregate waste into labeled containers F->G H Dispose of waste via approved chemical waste stream G->H I Doff and dispose of PPE properly H->I J Wash hands thoroughly I->J S1 Evacuate and secure area Spill->S1 S2 Don emergency PPE S1->S2 S3 Contain and clean up spill using appropriate kit S2->S3 S4 Dispose of spill cleanup material as hazardous waste S3->S4

Caption: Workflow for the safe handling and disposal of Nilotinib, including spill response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.